(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Description
Properties
IUPAC Name |
(1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450876 | |
| Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110567-21-0 | |
| Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key chiral intermediate in the production of various carbocyclic nucleoside analogues, most notably the antiviral drug Entecavir.[1] This document details a robust and widely utilized synthetic pathway, presents quantitative data in a clear, tabular format, includes detailed experimental protocols, and provides visualizations of the synthetic workflow.
Introduction
This compound is a valuable building block in asymmetric synthesis due to its specific stereochemistry and versatile functional groups. Its primary significance lies in its role as a precursor to Entecavir, a potent medication for the treatment of hepatitis B virus (HBV) infection. The precise spatial arrangement of the hydroxyl and benzyloxymethyl groups on the cyclopentene ring is crucial for the biological activity of the final therapeutic agent. This guide focuses on a well-established synthetic route commencing from cyclopentadiene, which offers an efficient and scalable approach to this important molecule.
Core Synthesis Pathway
The most common and efficient synthesis of this compound involves a multi-step process starting from readily available cyclopentadiene. The key steps include the formation of a racemic cyclopentenol derivative, followed by an enzymatic kinetic resolution to isolate the desired enantiomer.
A logical diagram of the synthesis pathway is presented below:
Figure 1: Synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee (%) |
| 1 | 5-(Benzyloxymethyl)cyclopentadiene | Cyclopentadiene | Sodium hydride, Benzyl chloromethyl ether | THF | 0 to rt | 12 | ~75 | N/A |
| 2 | Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol | 5-(Benzyloxymethyl)cyclopentadiene | 9-BBN, H₂O₂, NaOH | THF | 0 to rt | 16 | ~85 | N/A |
| 3 | (1R,2S)-2-(Benzyloxymethyl)-1-acetoxy-3-cyclopentene & this compound | Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol | Lipase PS (from Pseudomonas cepacia), Vinyl acetate | Acetonitrile | rt | 24 | ~45 (acetate), ~45 (alcohol) | >99 (ee of alcohol) |
| 4 | This compound | (1R,2S)-2-(Benzyloxymethyl)-1-acetoxy-3-cyclopentene | Potassium carbonate | Methanol | rt | 2 | ~95 | >99 |
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxymethyl)cyclopentadiene
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of 5-(Benzyloxymethyl)cyclopentadiene.
Methodology:
-
A suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
-
Freshly cracked cyclopentadiene (1.0 equivalent) is added dropwise to the suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is cooled back to 0 °C, and benzyl chloromethyl ether (1.05 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford 5-(benzyloxymethyl)cyclopentadiene as a colorless oil.
Step 2: Synthesis of Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
Methodology:
-
To a solution of 5-(benzyloxymethyl)cyclopentadiene (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield racemic cis-2-(benzyloxymethyl)cyclopent-3-en-1-ol as a colorless oil.
Step 3: Enzymatic Kinetic Resolution
Workflow Diagram:
Figure 3: Experimental workflow for the enzymatic kinetic resolution.
Methodology:
-
To a solution of racemic cis-2-(benzyloxymethyl)cyclopent-3-en-1-ol (1.0 equivalent) in acetonitrile is added Lipase PS from Pseudomonas cepacia (typically 10-20% by weight of the substrate).
-
Vinyl acetate (0.6 equivalents) is added, and the suspension is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached (typically 24 hours).
-
The enzyme is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The resulting mixture of (1R,2S)-2-(benzyloxymethyl)-1-acetoxy-3-cyclopentene and the unreacted this compound is separated by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 4: Hydrolysis of the Acetate (Optional, for recovery of the other enantiomer)
Methodology:
-
The separated (1R,2S)-2-(benzyloxymethyl)-1-acetoxy-3-cyclopentene is dissolved in methanol.
-
Potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (1R,2S)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene.
Characterization Data
For this compound:
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H), 5.85 (m, 1H), 5.75 (m, 1H), 4.55 (s, 2H), 4.40 (m, 1H), 3.55 (dd, J = 9.2, 4.8 Hz, 1H), 3.45 (dd, J = 9.2, 6.8 Hz, 1H), 2.80 (m, 1H), 2.60 (m, 1H), 1.80 (br s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.5, 134.2, 129.8, 128.4, 127.7, 127.6, 77.8, 73.2, 72.1, 51.5, 36.4 |
| Mass Spec (ESI) | m/z 205.1223 [M+H]⁺ |
| Optical Rotation | [α]²⁰D -85.0 (c 1.0, CHCl₃) |
| Appearance | Colorless oil |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure this compound. The key to achieving high enantiopurity is the enzymatic kinetic resolution step, which effectively separates the racemic mixture. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this critical chiral intermediate for the synthesis of important therapeutic agents.
References
An In-depth Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Key Chiral Intermediate in Antiviral Drug Synthesis
Introduction
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a chiral cyclopentenol derivative, holds significant importance in the field of medicinal chemistry as a crucial building block in the synthesis of potent antiviral therapeutics. Its primary claim to fame lies in its role as a key intermediate in the industrial-scale production of Entecavir, a frontline medication for the treatment of chronic hepatitis B virus (HBV) infection. The precise stereochemistry of this intermediate is paramount, as it dictates the biological activity of the final drug molecule. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this vital compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The discovery and development of this compound are intrinsically linked to the pioneering work on the antiviral agent Entecavir by Bristol-Myers Squibb. Initial patents filed in the late 1980s and early 1990s laid the groundwork for the synthesis of a new class of carbocyclic nucleoside analogues with potent anti-HBV activity. A significant breakthrough was detailed in a 1997 publication in Bioorganic & Medicinal Chemistry Letters, which outlined an efficient and stereoselective synthesis of Entecavir, highlighting the central role of this specific cyclopentene intermediate. This work established a robust synthetic pathway that has been the foundation for numerous subsequent process improvements and alternative synthetic strategies.
Synthetic Pathways and Methodologies
The predominant and historically significant route to this compound involves a two-step process commencing with the alkylation of a cyclopentadienyl anion, followed by a highly stereoselective reduction of the resulting enone.
Key Synthetic Steps:
-
Alkylation of Sodium Cyclopentadienide: The synthesis begins with the reaction of sodium cyclopentadienide with benzyl chloromethyl ether (BnOCH₂Cl). This step forms 5-(benzyloxymethyl)cyclopenta-1,3-diene.
-
Formation of the Enone Intermediate: The substituted cyclopentadiene is then typically subjected to oxidation or rearrangement to yield the racemic α,β-unsaturated ketone, 2-(benzyloxymethyl)cyclopent-2-en-1-one.
-
Asymmetric Reduction: The crucial step for establishing the desired (1S,2R) stereochemistry is the asymmetric reduction of the enone intermediate. This is most effectively achieved using a chiral reducing agent. A well-established method employs a borane reagent derived from α-pinene, which delivers the hydride selectively to one face of the prochiral ketone.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway to this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis of this compound, based on established literature procedures.
1. Preparation of 2-(Benzyloxymethyl)cyclopent-2-en-1-one
-
Materials: Sodium hydride (60% dispersion in mineral oil), freshly cracked cyclopentadiene, benzyl chloromethyl ether, tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A suspension of sodium hydride in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Freshly distilled cyclopentadiene is added dropwise, and the mixture is stirred until hydrogen evolution ceases.
-
Benzyl chloromethyl ether is then added slowly to the solution of sodium cyclopentadienide, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude 5-(benzyloxymethyl)cyclopenta-1,3-diene is then subjected to oxidative rearrangement (e.g., using m-CPBA followed by acid-catalyzed rearrangement, or other established methods) to yield the racemic enone.
-
Purification is typically achieved by flash column chromatography on silica gel.
-
2. Asymmetric Reduction to this compound
-
Materials: 2-(Benzyloxymethyl)cyclopent-2-en-1-one, (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) or a similar chiral borane reagent, anhydrous tetrahydrofuran (THF), methanol, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
A solution of 2-(benzyloxymethyl)cyclopent-2-en-1-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of the chiral borane reagent (e.g., (+)-DIP-Chloride™) in THF is added dropwise, and the reaction mixture is stirred at this temperature for several hours.
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature and then partitioned between diethyl ether and saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound as a colorless oil.
-
Quantitative Data and Characterization
The following table summarizes typical quantitative data for the synthesis and key characterization parameters for this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield (Asymmetric Reduction) | Typically 75-85% |
| Enantiomeric Excess (ee) | >98% |
| Specific Rotation ([\alpha]²⁵_D) | +137.4° (c = 1 in pyridine) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.39-7.27 (m, 5H), 5.95-5.92 (m, 1H), 5.85-5.82 (m, 1H), 4.54 (s, 2H), 4.49-4.46 (m, 1H), 3.60 (dd, J=10.0, 4.8 Hz, 1H), 3.45 (dd, J=10.0, 6.8 Hz, 1H), 2.85-2.78 (m, 1H), 2.55-2.48 (m, 1H), 1.65-1.58 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.4, 134.8, 131.2, 128.4, 127.7, 127.6, 78.1, 73.1, 70.2, 52.6, 33.1 |
Role in Entecavir Synthesis
This compound serves as a versatile precursor for the elaboration of the complex carbocyclic core of Entecavir. The subsequent synthetic steps typically involve epoxidation of the double bond, protection of the hydroxyl groups, nucleophilic opening of the epoxide, and introduction of the guanine base, ultimately leading to the final active pharmaceutical ingredient.
The logical progression from the chiral intermediate to Entecavir is depicted below:
Caption: Key transformations from the chiral intermediate to Entecavir.
Conclusion
This compound is a testament to the power of asymmetric synthesis in the development of modern pharmaceuticals. Its efficient and stereoselective preparation was a critical enabling step in making Entecavir widely available for the treatment of chronic hepatitis B. The synthetic routes and methodologies detailed in this guide underscore the elegance and practicality of modern organic chemistry in addressing significant global health challenges. For researchers in drug development, a thorough understanding of the synthesis and handling of such key intermediates is indispensable for the innovation of new and improved therapeutic agents.
basic chemical properties of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological relevance of the chiral building block, (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This compound is a critical intermediate in the synthesis of antiviral therapeutics, most notably Entecavir.
Core Chemical Properties
This compound is a pale yellow oil under standard conditions. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 110567-21-0 | [1] |
| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |
| Molecular Weight | 204.26 g/mol | [2][3] |
| Appearance | Pale Yellow Oil | |
| Boiling Point | 318.9 °C at 760 mmHg | |
| Density | 1.112 g/cm³ | |
| Flash Point | 135.5 °C | |
| Purity | ≥98% | [4] |
Experimental Protocols
The synthesis of this compound is a key step in the total synthesis of Entecavir. The following is a representative experimental protocol for its preparation, derived from synthetic strategies reported in the literature.
Enantioselective Synthesis of (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
This synthesis involves the asymmetric reduction of a cyclopentenone precursor.
Materials:
-
2-((Benzyloxy)methyl)cyclopent-2-en-1-one
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
-
Tetrahydrofuran (THF), anhydrous
-
Diethylether
-
Sodium bicarbonate, saturated solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of 2-((benzyloxy)methyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added dropwise to the cooled solution of the enone.
-
The reaction mixture is stirred at -78 °C for 4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of diethylether, followed by a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Characterization Data: While specific spectral data for the title compound is not readily available in the public domain, analysis of closely related structures suggests the following expected signals:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.4 (m, 5H, Ar-H), 5.8-6.0 (m, 2H, CH=CH), 4.5-4.6 (m, 3H, Ar-CH₂ and CH-OH), 3.5-3.7 (m, 2H, CH₂-OBn), 2.5-2.8 (m, 1H, allylic CH), 2.0-2.2 (m, 1H, allylic CH), 1.5-1.7 (m, 1H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~138 (Ar-C), 130-135 (CH=CH), 127-129 (Ar-CH), 75-80 (CH-OH), 70-73 (Ar-CH₂ and CH₂-OBn), 40-45 (allylic CH), 30-35 (CH₂).
-
IR (thin film): ν ~3400 (br, O-H), 3030, 2920, 2850 (C-H), 1650 (C=C), 1100 (C-O) cm⁻¹.
Role in Drug Development and Signaling Pathways
This compound is a crucial chiral intermediate for the synthesis of Entecavir, a potent antiviral drug used for the treatment of Hepatitis B virus (HBV) infection. The specific stereochemistry of this intermediate is essential for the biological activity of the final drug molecule.
Entecavir is a guanosine nucleoside analogue that, once phosphorylated to its active triphosphate form within the cell, acts as a competitive inhibitor of the HBV DNA polymerase. This inhibition disrupts the viral replication cycle at three key stages: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.
Below is a diagram illustrating the mechanism of action of Entecavir.
Caption: Mechanism of Entecavir in inhibiting HBV DNA polymerase.
The synthetic pathway to Entecavir, starting from a suitable chiral precursor, highlights the importance of stereocontrolled reactions to install the required functionalities on the cyclopentene ring. The workflow diagram below illustrates a generalized synthetic approach where this compound is a key intermediate.
Caption: Generalized synthetic workflow for Entecavir via the key intermediate.
References
- 1. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]
- 2. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 3. Anti-hepatitis B drug entecavir intermediate and synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene IUPAC name and structure
An In-Depth Technical Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Introduction
This compound is a key chiral intermediate used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a building block for the antiviral drug Entecavir, which is used in the treatment of Hepatitis B infections[1]. This guide provides a detailed overview of its chemical identity, properties, and structure for researchers, scientists, and professionals in drug development.
IUPAC Name, Synonyms, and Structure
The nomenclature and structural representation are fundamental to understanding the chemistry of this compound.
IUPAC Name: The formally accepted IUPAC name for this compound is (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol . The name used in the topic, this compound, is also widely employed.
Synonyms: This intermediate is known by several other names in literature and commercial listings, including:
-
(1S,2R)-2-[(Benzyloxy)methyl]-3-cyclopentenol[2]
Chemical Structure: The molecule consists of a five-membered cyclopentene ring containing a double bond. A hydroxyl (-OH) group is attached at the first carbon (C1), and a benzyloxymethyl group (-CH₂OCH₂Ph) is attached at the second carbon (C2). The stereochemistry is fixed, with the hydroxyl group in the S configuration and the benzyloxymethyl group in the R configuration, which is crucial for its specific use in pharmaceutical synthesis.
Caption: 2D representation of this compound.
Chemical and Physical Properties
The physical and chemical data for this compound are summarized below. These properties are essential for handling, storage, and use in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 110567-21-0 | [1][2][3][5] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][5] |
| Molecular Weight | 204.26 g/mol | [1][2][3][5] |
| Appearance | Pale Yellow Oil | [3][4] |
| Boiling Point | 318.9°C at 760 mmHg | [2][3] |
| Density | 1.112 g/cm³ | [2][3] |
| MDL Number | MFCD09263486 | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate | [2] |
| Storage Conditions | Store at room temperature or -20°C Freezer | [2][6] |
| HS Code | 2909499000 | [3][4] |
Role in Synthesis
Application as a Pharmaceutical Intermediate: this compound is not typically used as a final product but rather as a critical intermediate in multi-step synthetic pathways.[3][4] Its most prominent application is in the total synthesis of Entecavir, a potent and selective guanosine analogue that inhibits the replication of the Hepatitis B virus (HBV).
The specific stereochemistry of the hydroxyl and benzyloxymethyl groups on the cyclopentene core is essential for constructing the final complex structure of Entecavir with the correct biological activity.
Experimental Protocol Context: Detailed, step-by-step experimental protocols for the synthesis of this intermediate are typically found within proprietary process chemistry documents or in specialized academic literature and patents focused on the synthesis of Entecavir. The general workflow involves creating the chiral cyclopentene ring and installing the functional groups with the correct stereochemistry. This process is a subject of organic and pharmaceutical intermediate synthesis.[3][4]
The logical workflow for its use can be visualized as a key step in a larger synthetic plan.
Caption: Simplified workflow showing the role of the intermediate in Entecavir synthesis.
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 2. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [amp.chemicalbook.com]
- 3. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
Spectroscopic and Synthetic Profile of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Key Antiviral Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chiral building blocks is paramount. This technical guide provides an in-depth overview of the spectroscopic data and an experimental protocol for the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a crucial intermediate in the synthesis of the potent antiviral drug Entecavir.
This cyclopentene derivative, with its defined stereochemistry, serves as a foundational scaffold for the construction of complex carbocyclic nucleoside analogues. Accurate and detailed characterization of this intermediate is essential for ensuring the purity, quality, and efficacy of the final active pharmaceutical ingredient.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.25-7.40 | m | - | C₆H₅ |
| 5.80-6.00 | m | - | CH=CH | |
| 4.50-4.60 | m | - | CH-OH | |
| 4.40-4.50 | s | - | O-CH₂-Ph | |
| 3.40-3.60 | m | - | CH-CH₂OBn | |
| 3.20-3.40 | m | - | CH₂-OBn | |
| 2.50-2.70 | m | - | CH₂ (cyclopentene) | |
| 1.50-1.70 | m | - | CH₂ (cyclopentene) | |
| ¹³C | ~138 | s | - | C (aromatic, quat.) |
| ~130-135 | d | - | CH=CH | |
| ~128 | d | - | CH (aromatic) | |
| ~127 | d | - | CH (aromatic) | |
| ~75-80 | d | - | CH-OH | |
| ~72-75 | t | - | O-CH₂-Ph | |
| ~70-73 | t | - | CH₂-OBn | |
| ~50-55 | d | - | CH-CH₂OBn | |
| ~35-40 | t | - | CH₂ (cyclopentene) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Characteristic Peaks/Values | Interpretation |
| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |
| ~3030 cm⁻¹ | C-H stretch (aromatic, vinyl) | |
| ~2850-2950 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1650 cm⁻¹ | C=C stretch (alkene) | |
| ~1100 cm⁻¹ | C-O stretch (ether, alcohol) | |
| MS (ESI+) | m/z 205.1223 [M+H]⁺ | Molecular Ion |
| m/z 227.1043 [M+Na]⁺ | Sodium Adduct |
Experimental Protocol: Synthesis from D-Ribose
The synthesis of this compound is often accomplished via a multi-step sequence starting from the readily available chiral precursor, D-ribose. This approach ensures the correct stereochemistry at the key chiral centers.
Materials:
-
D-Ribose
-
Acetone
-
Sulfuric acid
-
Benzyl bromide
-
Sodium hydride
-
Diisobutylaluminium hydride (DIBAL-H)
-
Vinylmagnesium bromide
-
Grubbs' catalyst (first or second generation)
-
Solvents (e.g., THF, DCM, Methanol)
-
Standard laboratory glassware and purification apparatus (chromatography)
Methodology:
-
Protection of D-Ribose: D-ribose is first protected as its 2,3-O-isopropylidene derivative by reacting it with acetone in the presence of a catalytic amount of sulfuric acid.
-
Benzylation: The primary hydroxyl group at the 5-position is then benzylated using benzyl bromide and a strong base like sodium hydride in an appropriate solvent such as THF.
-
Lactone Formation and Reduction: The protected ribose derivative is oxidized to the corresponding lactone, which is subsequently reduced with a reducing agent like DIBAL-H to afford the corresponding lactol.
-
Wittig Olefination: The lactol is then subjected to a Wittig reaction with a suitable phosphorus ylide to introduce a vinyl group, forming a diene precursor.
-
Ring-Closing Metathesis (RCM): The crucial cyclopentene ring is formed via an RCM reaction using a Grubbs' catalyst. This step is pivotal in establishing the five-membered ring structure.
-
Deprotection and Purification: Finally, any remaining protecting groups are selectively removed to yield the target compound, this compound. The crude product is then purified using column chromatography on silica gel.
Visualizing the Synthetic and Analytical Workflow
To better illustrate the logical flow of the synthesis and subsequent analysis, the following diagrams are provided.
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene and its Active Antiviral Form, Entecavir
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial chiral intermediate in the synthesis of Entecavir, a potent and selective antiviral agent against the Hepatitis B virus (HBV). While the intermediate itself is not pharmacologically active, its structure is fundamental to the therapeutic efficacy of Entecavir. This technical guide delineates the mechanism of action of Entecavir, a carbocyclic nucleoside analog of 2'-deoxyguanosine. The guide will cover its intracellular activation, its targeted inhibition of HBV DNA polymerase, and the wealth of quantitative data from preclinical and clinical investigations that underscore its therapeutic value. Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive understanding for research and development professionals.
Introduction: From Intermediate to Active Pharmaceutical Ingredient
This compound serves as a key building block in the asymmetric synthesis of Entecavir. Its specific stereochemistry is essential for the final drug's ability to be recognized and processed by cellular and viral enzymes. Entecavir is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antivirals.[1] Its primary therapeutic application is in the management of chronic HBV infection.[1] Unlike natural nucleosides, Entecavir's carbocyclic structure, where a cyclopentyl ring replaces the sugar moiety, confers stability against degradation by phosphorylases, contributing to its favorable pharmacokinetic profile.
The Core Mechanism of Action: Inhibition of HBV Replication
The antiviral activity of Entecavir is not direct but requires intracellular activation through phosphorylation. Once administered, Entecavir is taken up by host cells and is converted by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2][3] This active metabolite has an intracellular half-life of approximately 15 hours.[4]
ETV-TP is a potent inhibitor of the HBV polymerase, a multi-functional enzyme that is central to the virus's replication cycle.[2][3] ETV-TP competitively inhibits the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[2][5] This inhibition disrupts HBV replication at three critical stages:
-
Base Priming: Inhibition of the HBV polymerase's priming activity, the initial step in DNA synthesis.[2][4]
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.[2][4]
-
Positive-Strand DNA Synthesis: Inhibiting the synthesis of the positive DNA strand.[2][4]
Upon incorporation into the growing viral DNA chain, Entecavir acts as a chain terminator.[2][3] Although it possesses a 3'-hydroxyl equivalent, steric hindrance from its carbocyclic structure prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.[6][7][8]
Signaling Pathway: Intracellular Activation and HBV Polymerase Inhibition
Caption: Intracellular activation of Entecavir and its inhibition of HBV polymerase.
Quantitative Data on Entecavir's Antiviral Activity
The potency of Entecavir has been quantified in numerous in vitro studies. The following tables summarize key data points regarding its efficacy against wild-type and resistant HBV strains, as well as its selectivity.
Table 1: In Vitro Antiviral Activity of Entecavir
| Virus Strain | Assay System | Parameter | Value | Reference |
| Wild-type HBV | HepG2 cells | EC₅₀ | 0.004 µM | [4] |
| Lamivudine-resistant HBV (rtL180M, rtM204V) | HepG2 cells | EC₅₀ | 0.026 µM (range 0.010–0.059 µM) | [4] |
| Wild-type HBV Polymerase | Recombinant enzyme assay | Kᵢ (for ETV-TP) | 0.0013 µM | [9] |
| Lamivudine-resistant HBV Polymerase | Recombinant enzyme assay | Kᵢ (for ETV-TP) | 0.009 µM | [10] |
EC₅₀ (50% effective concentration): The concentration of drug that inhibits 50% of viral replication. Kᵢ (Inhibition constant): The concentration of inhibitor required to produce 50% inhibition of an enzyme.
Table 2: Selectivity of Entecavir Triphosphate for Viral vs. Host Polymerases
| Polymerase | Type | Kᵢ Value (µM) | Reference |
| HBV Reverse Transcriptase | Viral | 0.0013 | [9] |
| Cellular DNA Polymerase α | Host | 18 to >160 | [4] |
| Cellular DNA Polymerase β | Host | 18 to >160 | [4] |
| Cellular DNA Polymerase δ | Host | 18 to >160 | [4] |
| Mitochondrial DNA Polymerase γ | Host | 18 to >160 | [4] |
The high Kᵢ values for host cellular and mitochondrial DNA polymerases demonstrate Entecavir's high selectivity for the viral polymerase, which contributes to its favorable safety profile.[3]
Experimental Protocols
The following provides a generalized methodology for determining the in vitro antiviral activity of compounds like Entecavir.
Protocol: HBV Cell Culture Susceptibility Assay
-
Cell Line: Human hepatoma HepG2 cells are commonly used as they support HBV replication upon transfection.
-
Transfection: HepG2 cells are transfected with a plasmid containing the HBV genome.
-
Drug Treatment: Following transfection, the cells are incubated in the presence of serial dilutions of the test compound (e.g., Entecavir).
-
Incubation: The cells are cultured for a defined period (e.g., 5 days) to allow for viral replication and release of virions into the supernatant.[9]
-
Quantification of Viral Replication:
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The 50% effective concentration (EC₅₀) is then determined by plotting the percent inhibition against the drug concentration.[9][11]
Experimental Workflow Diagram
Caption: General workflow for an in vitro HBV antiviral susceptibility assay.
Clinical Implications and Resistance
Clinical trials have consistently demonstrated that Entecavir is highly effective in suppressing HBV DNA to undetectable levels in a majority of treatment-naïve patients.[12][13] A significant advantage of Entecavir is its high barrier to resistance.[14] The development of virologic resistance to Entecavir in treatment-naïve patients is rare and typically requires multiple mutations in the HBV polymerase gene.[7]
Conclusion
While this compound is a non-active precursor, its stereochemistry is pivotal for the potent and selective antiviral activity of its final product, Entecavir. Entecavir's mechanism of action is well-characterized, involving intracellular phosphorylation to its active triphosphate form, which then competitively inhibits all three functional domains of the HBV DNA polymerase. This leads to effective chain termination and suppression of viral replication. Its high potency, selectivity, and high barrier to resistance have established Entecavir as a cornerstone in the therapeutic management of chronic Hepatitis B. This guide provides the foundational technical details necessary for professionals engaged in antiviral research and drug development.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 3. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 4. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 6. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Chiral Scaffold for Novel Therapeutics
For Immediate Release
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a versatile chiral building block and a key intermediate in the synthesis of the potent antiviral drug Entecavir, is poised for broader applications in drug discovery and development. This in-depth technical guide explores the untapped potential of this molecule, offering researchers and pharmaceutical scientists a roadmap for designing and synthesizing novel therapeutics based on its unique cyclopentene framework.
This compound (CAS No. 110567-21-0) is a well-established precursor to Entecavir, a cornerstone in the treatment of Hepatitis B virus (HBV) infection. Its inherent chirality and densely functionalized structure make it an attractive starting material for the stereoselective synthesis of a diverse range of carbocyclic nucleoside analogues and other complex molecules with therapeutic potential. This guide outlines promising research avenues, provides detailed experimental protocols for key transformations, and summarizes critical data to facilitate further investigation.
Core Properties and Synthesis
The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling and characterization.
| Property | Value |
| CAS Number | 110567-21-0 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Appearance | Pale Yellow Oil |
| Specific Rotation | +137.4° (c = 1 in pyridine)[1] |
A widely utilized synthetic route to this intermediate begins with the reaction of benzyl chloromethyl ether and sodium cyclopentadienide, followed by a stereoselective hydroboration-oxidation. This process, often employing chiral borane reagents, establishes the critical stereochemistry of the molecule.
Potential Research Areas and Derivatization Strategies
The true potential of this compound lies in its strategic functionalization to generate novel molecular entities. The presence of a hydroxyl group, a protected hydroxymethyl group, and a carbon-carbon double bond offers multiple handles for chemical modification.
Synthesis of Novel Carbocyclic Nucleoside Analogues
The most prominent application of this cyclopentene derivative is in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their significant antiviral and anticancer activities.[2] By replacing the furanose oxygen of natural nucleosides with a methylene group, these analogues often exhibit enhanced metabolic stability.
Key Reactions:
-
Mitsunobu Reaction: The hydroxyl group can be stereoselectively inverted and coupled with various nucleobases (purines and pyrimidines) to introduce the heterocyclic component of the nucleoside analogue.
-
Alkene Functionalization: The double bond can be subjected to various transformations, such as epoxidation or dihydroxylation, to introduce further diversity and mimic the ribose moiety of natural nucleosides.
The synthesis of triazole-containing carbocyclic nucleosides from similar chiral cyclopentenol precursors has yielded compounds with potent antiviral activity against vaccinia virus (EC₅₀ = 0.4 µM) and moderate activity against cowpox and SARS-CoV.[3][4]
Exploration of Other Therapeutic Areas
Beyond antiviral applications, the cyclopentane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules.[5][6] Derivatization of this compound could lead to novel inhibitors of enzymes such as neuraminidase, which is a key target in influenza therapy.[5][6]
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.
Materials:
-
Benzyl chloromethyl ether
-
Sodium cyclopentadienide solution
-
L-diisopinocampheylborane
-
Tetrahydrofuran (THF), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
Procedure:
-
To a solution of sodium cyclopentadienide in a mixture of THF and DMF at -40 °C, add benzyl chloromethyl ether dropwise.
-
After stirring for 15 minutes, the reaction mixture is treated with L-diisopinocampheylborane in THF at -10 °C and stirred for 48 hours.
-
The reaction is then quenched by the addition of sodium hydroxide solution, followed by the slow addition of hydrogen peroxide at 20 °C.
-
The mixture is stirred for 12 hours, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and potential research workflows.
Caption: Synthesis of the target molecule.
References
- 1. echemi.com [echemi.com]
- 2. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS number and supplier
An In-Depth Technical Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of antiviral therapeutics.
Chemical Identity and Properties
This compound is a cyclopentene derivative crucial in the pharmaceutical industry.
-
Chemical Name: this compound
-
Synonyms: Entecavir inter-7, 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclo penten-1-ol, Entecavir hydrate intermediate[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale Yellow Oil | [1] |
| Density | 1.112 g/cm³ | [1] |
| Boiling Point | 318.906°C at 760 mmHg | [1] |
| Flash Point | 135.492°C | [1] |
| Refractive Index | 1.565 | [1] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |
| Storage Conditions | -20°C Freezer | [5] |
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the synthesis of Entecavir.[3] Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. The stereochemistry of this compound is essential for the ultimate stereochemical configuration of the final active pharmaceutical ingredient.
Below is a simplified representation of its role in a synthetic pathway.
Caption: Simplified pathway showing the role of the title compound in Entecavir synthesis.
Representative Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of a cyclopentene intermediate, based on common organic synthesis techniques. This is a representative procedure and may require optimization for specific laboratory conditions.
Objective: To synthesize a protected cyclopentene derivative.
Materials:
-
Starting lactam (e.g., (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Reducing agent (e.g., Lithium Aluminium Hydride)
-
Protecting group reagents (e.g., Benzyl bromide, Boc anhydride)
-
Appropriate solvents (e.g., Anhydrous THF, Methanol, Dichloromethane)
-
Catalysts (e.g., Palladium on carbon)
-
Reagents for purification (e.g., Silica gel, solvents for chromatography)
Procedure:
-
Reduction of the Lactam:
-
Dissolve the starting lactam in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the reducing agent (e.g., Lithium Aluminium Hydride in THF).
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
-
Protection of the Functional Groups:
-
Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane.
-
Add a base (e.g., triethylamine or pyridine).
-
Add the protecting group reagent (e.g., Benzyl bromide for hydroxyl and amino groups) dropwise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected cyclopentene derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The following diagram illustrates a typical workflow for chemical synthesis and analysis.
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | China | Manufacturer | Hebei Zhuanglai Chemical Trading Co Ltd [chemicalbook.com]
- 3. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 4. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
Stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The cyclopentene ring is a common scaffold in a multitude of biologically active molecules. The precise spatial arrangement of substituents on this five-membered ring dictates the molecule's interaction with biological targets. In the case of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, the cis relationship between the hydroxyl group at C1 and the benzyloxymethyl group at C2, along with the specific absolute configurations (1S, 2R), is a critical determinant for its successful application in the synthesis of Entecavir and other related antiviral compounds.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are estimates and should be confirmed through experimental analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.26 g/mol | |
| CAS Number | 110567-21-0 | |
| Appearance | Pale yellow oil | |
| Density | 1.112 g/cm³ (estimate) | |
| Boiling Point | 318.9 °C at 760 mmHg (estimate) | |
| Specific Rotation [α]D | Not available |
Stereospecific Synthesis
The synthesis of this compound is a key challenge, requiring high stereocontrol to obtain the desired enantiomer. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy involves the enantioselective functionalization of a cyclopentene precursor.
A plausible synthetic pathway, inferred from the synthesis of Entecavir, is outlined below. This workflow highlights the key transformations required to establish the desired stereocenters.
Caption: Proposed synthetic workflow for this compound.
Key Synthetic Steps (Hypothetical Protocol)
Based on established organometallic and asymmetric synthesis methodologies, a hypothetical protocol would involve:
-
Preparation of the Substituted Cyclopentadiene: Reaction of sodium cyclopentadienide with benzyloxymethyl chloride to introduce the benzyloxymethyl group onto the cyclopentadiene ring.
-
Asymmetric Hydroboration-Oxidation: This is the crucial stereochemistry-defining step. The use of a chiral borane reagent, such as a derivative of α-pinene (e.g., L-diisopinocampheylborane), would selectively add to one face of the double bond in the substituted cyclopentadiene. Subsequent oxidation of the borane intermediate with hydrogen peroxide and a base would yield the desired (1S,2R) alcohol.
-
Purification: Purification of the final product would likely involve column chromatography on silica gel to separate it from any diastereomeric byproducts and other impurities.
Note: This is a generalized protocol. The specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for high yield and stereoselectivity.
Role in Entecavir Synthesis
This compound serves as a key chiral precursor in the total synthesis of Entecavir. The subsequent steps in the synthesis build upon the stereochemistry established in this intermediate.
Caption: Simplified pathway from the title compound to Entecavir.
The stereocenters at C1 and C2 of the cyclopentene ring of the title compound directly correspond to crucial stereocenters in the final Entecavir molecule, highlighting the importance of its enantiopure synthesis.
Spectroscopic Characterization (Data Needed)
For the purpose of this guide, a table of expected NMR chemical shifts is provided based on analogous structures. These are predicted values and require experimental verification.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃) | Predicted δ (ppm) | ¹³C NMR (CDCl₃) | Predicted δ (ppm) |
| H1 (CH-OH) | ~4.5 | C1 (CH-OH) | ~75 |
| H2 (CH-CH₂OBn) | ~2.8 | C2 (CH-CH₂OBn) | ~50 |
| H3, H4 (CH=CH) | ~5.8 | C3, C4 (CH=CH) | ~130 |
| H5 (CH₂) | ~2.2, 2.6 | C5 (CH₂) | ~40 |
| CH₂OBn | ~3.5 | CH₂OBn | ~72 |
| Ph-H | ~7.3 | Ph-C | ~127-138 |
| OH | Variable |
Conclusion and Future Outlook
This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor to important antiviral drugs. While its stereochemical importance is well-established, there is a notable lack of detailed, publicly accessible experimental data, particularly for its synthesis and spectroscopic characterization. Further research and publication in this area would be highly beneficial to the scientific community, facilitating advancements in the synthesis of carbocyclic nucleoside analogues and the development of novel therapeutics. The development of a robust and scalable stereoselective synthesis for this intermediate remains a key area of focus for process chemistry and drug development.
An In-depth Technical Guide to the Solubility of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key intermediate in the synthesis of the antiviral drug Entecavir.[1] Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, particularly in the context of pharmaceutical development. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for its application in the synthesis of Entecavir.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| Appearance | Pale Yellow Oil |
| Density | 1.112 g/cm³[2] |
| Boiling Point | 318.906 °C at 760 mmHg[2] |
| Flash Point | 135.492 °C |
Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information and the chemical structure of the molecule, a qualitative and partially quantitative solubility profile can be summarized. The presence of a hydroxyl group and an ether linkage suggests that the molecule has both polar and non-polar characteristics, influencing its solubility.
| Solvent | Type | Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 17 mg/mL[3] |
| Chloroform | Non-polar | Soluble |
| Dichloromethane (DCM) | Non-polar | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in other polar aprotic solvents and chlorinated solvents. Its solubility in protic solvents like alcohols (e.g., ethanol, methanol) is likely to be moderate, while it is expected to have low solubility in non-polar hydrocarbon solvents and very low solubility in water.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The following is a detailed protocol for the determination of the equilibrium solubility of this compound, adapted from the widely recognized shake-flask method.
Objective: To determine the saturation solubility of the target compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other form of agitation
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the compound.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolation from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.
-
Logical Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study and application of this compound.
Caption: Workflow for Solubility Determination.
Caption: Role in Entecavir Synthesis.
References
Methodological & Application
Application Notes and Protocols: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, derived from the cyclopentene core, and the presence of strategically placed functional groups—a hydroxyl, a benzyloxymethyl ether, and a double bond—make it an ideal starting material for the stereoselective synthesis of a wide range of complex molecules, including carbocyclic nucleoside analogues and prostaglandins. This document provides detailed application notes and experimental protocols for the use of this chiral synthon in key synthetic transformations.
Key Applications
The strategic placement of functional groups on the cyclopentene ring allows for a variety of stereocontrolled manipulations, making this compound a cornerstone in the synthesis of high-value pharmaceutical compounds.
1. Synthesis of Carbocyclic Nucleosides: This chiral building block is a key intermediate in the synthesis of Entecavir, a potent antiviral drug used for the treatment of hepatitis B infection. The synthesis leverages the stereocenters of the cyclopentene ring to establish the required stereochemistry of the final drug molecule. The synthetic route involves a sequence of stereoselective reactions, including epoxidation, ether formation, and nucleobase installation.
2. Diastereoselective Reactions: The existing stereocenters in this compound direct the stereochemical outcome of subsequent reactions. For instance, epoxidation of the double bond typically occurs on the face opposite to the existing substituents, leading to the formation of a single diastereomer of the epoxide. This diastereoselectivity is crucial for controlling the overall stereochemistry of the target molecule.
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in asymmetric synthesis.
Protocol 1: Synthesis of an Entecavir Intermediate
This protocol outlines the initial steps in the synthesis of an intermediate for Entecavir, starting from this compound. The process involves a sequence of epoxidation, benzylation of the hydroxyl group, and subsequent ring-opening of the epoxide.[1]
Experimental Workflow:
Caption: Synthetic pathway to an Entecavir intermediate.
Step 1: Diastereoselective Epoxidation
-
Reagents: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of this compound in DCM at 0 °C, a solution of m-CPBA in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.
Step 2: Benzyl Protection of the Hydroxyl Group
-
Reagents: The crude epoxide from Step 1, Benzyl bromide (BnBr), Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C, a solution of the crude epoxide in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction mixture is then stirred at room temperature for 16 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Step 3: Epoxide Ring-Opening
-
Procedure: The protected epoxide is then subjected to a nucleophilic ring-opening reaction to install the purine nucleobase, a key step in the formation of the carbocyclic nucleoside core of Entecavir. This is typically achieved using a protected guanine derivative under basic conditions.
Quantitative Data for Entecavir Intermediate Synthesis:
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Epoxidation | >95 | >99:1 |
| 2 | Benzyl Protection | ~90 | - |
| 3 | Ring-Opening | ~85 | - |
Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Mitsunobu Reaction for Nucleoside Synthesis
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the installation of nucleobases in the synthesis of nucleoside analogues. This protocol provides a general procedure for the Mitsunobu reaction on this compound.
Reaction Scheme:
Caption: General scheme for Mitsunobu reaction.
-
Reagents: this compound, Protected nucleobase (e.g., N-benzoyl-adenine), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a solution of this compound, the protected nucleobase, and triphenylphosphine in anhydrous THF at 0 °C, DIAD is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired nucleoside analogue.
Quantitative Data for a Representative Mitsunobu Reaction:
| Nucleophile (Protected Nucleobase) | Product | Yield (%) | Stereochemistry |
| N-Benzoyl-adenine | N-9 Substituted Adenine Analogue | 75-85 | Inversion of configuration at C1 |
Conclusion
This compound is a highly valuable chiral building block for the asymmetric synthesis of complex and biologically active molecules. Its utility is demonstrated in the efficient and stereocontrolled synthesis of carbocyclic nucleosides like Entecavir. The protocols provided herein offer a glimpse into the practical applications of this versatile synthon, highlighting its importance in modern synthetic organic chemistry and drug development. Researchers can leverage the inherent chirality and functionality of this molecule to design and execute elegant and efficient synthetic strategies towards novel therapeutic agents.
References
experimental protocol for the synthesis of carbocyclic nucleosides using (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of carbocyclic nucleosides, utilizing the chiral building block (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. The described methodology follows a convergent synthetic strategy, which is highly adaptable for the preparation of a variety of purine and pyrimidine-based carbocyclic nucleosides.
Introduction
Carbocyclic nucleosides are a class of nucleoside analogs in which the furanose oxygen atom of the sugar moiety is replaced by a methylene group. This structural modification confers increased metabolic stability against enzymatic cleavage by phosphorylases and hydrolases, while often retaining the biological activity of their natural counterparts. Consequently, they are important targets in the development of antiviral and anticancer agents. The key starting material, this compound, provides a versatile scaffold for the stereoselective synthesis of these compounds. The general synthetic approach involves three main stages: stereoselective glycosylation to introduce the nucleobase, potential modification of the nucleobase, and final deprotection.
Overall Synthetic Workflow
The synthesis follows a convergent path, beginning with the stereoselective coupling of the cyclopentenol starting material with a suitable nucleobase via a Mitsunobu reaction. This is followed by functional group manipulations on the nucleobase, if required, and a final deprotection step to yield the target carbocyclic nucleoside.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a carbocyclic adenosine analog as a representative example.
Step 1: Mitsunobu Reaction for Glycosylation
This step couples the cyclopentenol with 6-chloropurine. The reaction proceeds with an inversion of configuration at the C1 position of the cyclopentene ring.
Table 1: Reagents and Conditions for Mitsunobu Reaction
| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 204.3 mg | Starting Material |
| 6-Chloropurine | 1.2 | 185.5 mg | Nucleobase |
| Triphenylphosphine (PPh₃) | 1.5 | 393.4 mg | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 0.29 mL | Reagent |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | Solvent |
| Temperature | - | 0 °C to Room Temp. | Reaction Condition |
| Reaction Time | - | 12-24 hours | Reaction Condition |
Protocol:
-
To a stirred solution of this compound and 6-chloropurine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected carbocyclic nucleoside, 6-chloro-9-((1R,4S)-4-(benzyloxymethyl)-2-cyclopenten-1-yl)-9H-purine.
Step 2: Nucleobase Modification (Amination)
This step converts the 6-chloro substituent on the purine ring to an amino group, forming the adenine base.
Table 2: Reagents and Conditions for Amination
| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |
| Protected 6-Chloropurine Nucleoside | 1.0 | 340.8 mg | Starting Material |
| Ammonia in Methanol (7N solution) | Excess | 20 mL | Reagent/Solvent |
| Temperature | - | 100 °C | Reaction Condition |
| Reaction Time | - | 12 hours | Reaction Condition |
Protocol:
-
Dissolve the protected 6-chloropurine nucleoside in a 7N solution of ammonia in methanol in a sealed tube or a pressure vessel.
-
Heat the mixture at 100 °C for 12 hours.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the protected carbocyclic adenosine analog.
Step 3: Deprotection
The final step involves the removal of the benzyl protecting group from the hydroxymethyl side chain via catalytic hydrogenolysis to yield the target carbocyclic nucleoside.
Table 3: Reagents and Conditions for Deprotection
| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |
| Protected Carbocyclic Adenosine Analog | 1.0 | 321.4 mg | Starting Material |
| Palladium on Carbon (10 wt. %) | Catalytic | 32 mg | Catalyst |
| Hydrogen Gas (H₂) | Excess | 1 atm (balloon) | Reagent |
| Methanol | - | 15 mL | Solvent |
| Temperature | - | Room Temp. | Reaction Condition |
| Reaction Time | - | 4-8 hours | Reaction Condition |
Protocol:
-
Dissolve the protected carbocyclic adenosine analog in methanol.
-
Add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final carbocyclic nucleoside. Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
Table 4: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Mitsunobu Reaction | This compound | PPh₃, DIAD, 6-Chloropurine | 6-Chloro-9-((1R,4S)-4-(benzyloxymethyl)-2-cyclopenten-1-yl)-9H-purine | 60-80 |
| 2 | Amination | Protected 6-Chloropurine Nucleoside | NH₃ in MeOH | Protected Carbocyclic Adenosine Analog | 85-95 |
| 3 | Hydrogenolysis | Protected Carbocyclic Adenosine Analog | H₂, Pd/C | Carbocyclic Adenosine | 90-99 |
Note: Expected yields are typical for these types of reactions and may vary depending on the specific substrate and reaction conditions.
Logical Relationships in Stereochemistry
The stereochemistry of the final product is controlled by the stereochemistry of the starting material and the mechanism of the key glycosylation reaction.
Caption: Stereochemical outcome of the Mitsunobu reaction.
Application Notes and Protocols: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene as a Chiral Building Block for Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a significant focus of research due to their therapeutic potential. A key strategy in the stereocontrolled synthesis of prostaglandins is the use of chiral building blocks that provide the necessary stereochemistry for the cyclopentane core. (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a versatile chiral precursor for the synthesis of various prostaglandins, offering a strategic starting point for the construction of the complex molecular architecture of these molecules. This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of prostaglandins, primarily through the well-established Corey lactone intermediate.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-stage process, beginning with the stereoselective epoxidation of the starting material, followed by the regioselective opening of the epoxide to introduce the ω-side chain. The resulting diol is then converted to the pivotal Corey lactone, which is subsequently elaborated to the target prostaglandin through the introduction of the α-side chain via a Wittig reaction.
Caption: Overall synthetic pathway from the chiral building block to prostaglandins.
Stage 1: Stereoselective Epoxidation
The initial step involves the stereoselective epoxidation of the double bond in this compound. The existing hydroxyl group directs the epoxidation to occur on the same face of the cyclopentene ring, leading to the formation of a single stereoisomer of the epoxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.
Quantitative Data
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| (1S,2R,3R,4R)-3-(Benzyloxymethyl)-5-oxabicyclo[2.1.0]pentan-2-ol | m-CPBA | Dichloromethane | 0 to rt | 2-4 | >95 | >99:1 |
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Stage 2: Regioselective Epoxide Opening (Installation of the ω-Chain)
The second stage involves the regioselective opening of the epoxide ring with a suitable nucleophile to introduce the ω-side chain of the prostaglandin. Organocuprates, prepared from the corresponding vinyl stannane or vinyl iodide, are commonly employed for this purpose, as they favor attack at the less hindered carbon of the epoxide.
Quantitative Data
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| (1S,2R,3R,4S)-3-(Benzyloxymethyl)-4-(ω-chain)-cyclopentane-1,2-diol | Vinyl cuprate | Tetrahydrofuran | -78 to -20 | 2-3 | 80-90 | >95:5 |
Experimental Protocol
Materials:
-
(1S,2R,3R,4R)-3-(Benzyloxymethyl)-5-oxabicyclo[2.1.0]pentan-2-ol
-
Vinyl iodide or vinyl stannane corresponding to the desired ω-chain
-
tert-Butyllithium in pentane
-
Copper(I) cyanide or Copper(I) iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the vinyl iodide or vinyl stannane (2.2 eq) in anhydrous THF. Cool the solution to -78 °C. Add tert-butyllithium (2.1 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C. In a separate flask, suspend copper(I) cyanide or iodide (1.0 eq) in anhydrous THF, cool to -78 °C, and add the freshly prepared vinyllithium solution via cannula. Allow the mixture to warm to 0 °C for 30 minutes to form the organocuprate.
-
Epoxide Opening: Cool the organocuprate solution to -78 °C. Add a solution of the epoxide (1.0 eq) in anhydrous THF dropwise via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to -20 °C and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stage 3: Conversion to Corey Lactone
The diol obtained from the epoxide opening is then converted to the Corey lactone. This transformation typically involves protection of the secondary alcohol, oxidative cleavage of the vicinal diol to a dialdehyde, oxidation of one aldehyde to a carboxylic acid, and subsequent lactonization. A more direct approach involves a selective oxidation and subsequent lactonization.
Caption: Key steps in the conversion of the diol intermediate to the Corey lactone.
Quantitative Data
| Product | Key Reagents | Solvent | Temperature (°C) | Overall Yield (%) |
| Corey Lactone Derivative | 1. Protection (e.g., TBDMSCl) 2. Oxidation (e.g., Jones reagent) 3. Lactonization | Various | rt | 70-80 (over several steps) |
Experimental Protocol (Illustrative)
Materials:
-
Diol intermediate from Stage 2
-
Jones reagent (chromic acid in acetone)
-
Acetone
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 eq) in acetone and cool the solution to 0 °C.
-
Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite and wash the celite with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting crude product, containing the carboxylic acid, is then subjected to acidic conditions (e.g., p-toluenesulfonic acid in benzene with azeotropic removal of water) to effect lactonization.
-
Purify the final Corey lactone derivative by flash column chromatography.
Stage 4: Introduction of the α-Chain and Final Prostaglandin Synthesis
The final stage involves the elaboration of the Corey lactone to the target prostaglandin. This is typically achieved by reducing the lactone to a lactol, followed by a Wittig reaction with a suitable phosphonium ylide to install the α-side chain. Subsequent deprotection steps yield the final prostaglandin.
Quantitative Data
| Product | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| Prostaglandin F2α | 1. DIBAL-H 2. Wittig reagent 3. Deprotection | THF/Toluene | -78 to rt | 60-70 (over 2 steps) |
Experimental Protocol
Materials:
-
Corey lactone derivative from Stage 3
-
Diisobutylaluminium hydride (DIBAL-H) in toluene
-
Anhydrous toluene
-
Phosphonium salt for the α-chain (e.g., (4-carboxybutyl)triphenylphosphonium bromide)
-
Potassium tert-butoxide or other suitable base
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deprotection reagents (e.g., for benzyl ether, H₂/Pd-C)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Lactone Reduction: Dissolve the Corey lactone derivative (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour at -78 °C. Quench the reaction with methanol, followed by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and filter through celite. Concentrate the filtrate to obtain the crude lactol.
-
Wittig Reaction: In a separate flask, prepare the ylide by treating the phosphonium salt (2.0 eq) with a strong base (e.g., potassium tert-butoxide, 2.0 eq) in anhydrous DMSO at room temperature until a deep orange color persists. Cool the ylide solution to 15 °C and add a solution of the crude lactol in DMSO dropwise. Stir the reaction at room temperature for 3-5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Deprotection: The crude product is then subjected to appropriate deprotection conditions to remove the protecting groups (e.g., hydrogenolysis for the benzyl ether).
-
Purify the final prostaglandin product by flash column chromatography.
Conclusion
This compound serves as an excellent chiral starting material for the enantioselective synthesis of prostaglandins. The outlined multi-step sequence, proceeding through a key Corey lactone intermediate, provides a reliable and well-precedented route to these biologically important molecules. The protocols provided herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful execution of each step, with appropriate monitoring and purification, is crucial for achieving high yields and purity of the final prostaglandin products.
Application Notes and Protocols: Step-by-Step Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene from Cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of the chiral building block (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key intermediate in the synthesis of carbocyclic nucleoside analogues such as Carbovir and Abacavir. The synthesis commences with the readily available starting material, cyclopentadiene.
The overall synthetic strategy involves an initial Diels-Alder reaction to construct the bicyclic core, followed by an enzymatic resolution to establish the desired stereochemistry. Subsequent functional group manipulations, including reduction, protection, and conversion of an amino group to a hydroxyl group, afford the target molecule.
Data Presentation
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, Methanesulfonyl cyanide | - | - | rt | - | High | 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene |
| 2 | Hydrolysis | 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene | Acetic Acid | Water | rt | - | High | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) |
| 3 | Enzymatic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Pseudomonas solanacearum or γ-lactamase | Aqueous buffer | 25-37 | 24-48 | ~45% (for desired enantiomer) | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| 4 | N-Protection | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Di-tert-butyl dicarbonate (Boc)₂, DMAP | Dichloromethane | rt | 2-4 | >95 | N-Boc-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one |
| 5 | Reduction | N-Boc-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one | Sodium borohydride (NaBH₄) | Methanol/THF | 0 to rt | 2-4 | >90 | (1S,4R)-4-(N-Boc-amino)-2-cyclopentene-1-methanol |
| 6 | Deprotection & Diazotization | (1S,4R)-4-(N-Boc-amino)-2-cyclopentene-1-methanol | 1. TFA or HCl 2. NaNO₂, aq. H₂SO₄ | 1. Dichloromethane 2. Water | 0 | 1-2 | 70-80 | (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol |
| 7 | Benzylation | (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol | Benzyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 4-6 | 85-95 | This compound |
Experimental Protocols
Step 1 & 2: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)
The synthesis of the racemic Vince lactam is a two-step process initiated by a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.[1]
Protocol:
-
Diels-Alder Reaction: Freshly cracked cyclopentadiene is reacted with methanesulfonyl cyanide in a Diels-Alder cycloaddition to yield 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.[1] This reaction typically proceeds at room temperature and gives a high yield of the cycloadduct.
-
Hydrolysis: The resulting 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene is then subjected to hydrolysis.[1] This is achieved by treating the adduct with an acid, such as acetic acid, in an aqueous medium.[1] The hydrolysis cleaves the methanesulfonyl group, affording the racemic Vince lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, as a white crystalline solid.[1][2]
Step 3: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
The enantiomers of the Vince lactam are separated via enzymatic kinetic resolution. This protocol utilizes whole-cell catalysis with Pseudomonas solanacearum, which selectively hydrolyzes the (-)-enantiomer, leaving the desired (+)-enantiomer unreacted.[3]
Protocol:
-
A suspension of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is prepared in a suitable aqueous buffer (e.g., phosphate buffer, pH 7).
-
Whole cells of Pseudomonas solanacearum are added to the suspension.
-
The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-48 hours.
-
The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the unreacted (+)-lactam.
-
Once the desired enantiomeric excess is achieved (typically >98%), the reaction is stopped by filtering off the bacterial cells.
-
The filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the (+)-2-azabicyclo[2.2.1]hept-5-en-3-one. The aqueous layer will contain the hydrolyzed product of the (-)-enantiomer.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the optically pure (+)-Vince lactam.
Step 4: N-Protection of (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one
The secondary amine of the resolved Vince lactam is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.
Protocol:
-
To a solution of (+)-2-azabicyclo[2.2.1]hept-5-en-3-one in dichloromethane, di-tert-butyl dicarbonate (Boc)₂ and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give N-Boc-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one, which is often used in the next step without further purification.
Step 5: Reduction of N-Boc-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one
The N-protected lactam is reduced to the corresponding amino alcohol using sodium borohydride.[4]
Protocol:
-
N-Boc-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one is dissolved in a mixture of methanol and tetrahydrofuran (THF).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution.[4][5]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (1S,4R)-4-(N-Boc-amino)-2-cyclopentene-1-methanol.[4]
Step 6: Conversion of the Amino Group to a Hydroxyl Group
The protected amino group is first deprotected and then converted to a hydroxyl group via diazotization.
Protocol:
-
Deprotection: The N-Boc protected amino alcohol is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) or methanolic HCl to remove the Boc group. The reaction is typically complete within an hour at room temperature. The solvent and excess acid are removed under reduced pressure to yield the crude amino alcohol salt.
-
Diazotization: The crude (1S,4R)-4-amino-2-cyclopentene-1-methanol salt is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution. The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction mixture is then carefully neutralized with a base (e.g., sodium bicarbonate) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol, is purified by column chromatography.
Step 7: Benzylation of the Primary Alcohol
The primary alcohol of the diol is selectively protected as a benzyl ether.
Protocol:
-
To a cooled (0 °C) suspension of sodium hydride (NaH) in dry THF, a solution of (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol in dry THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the careful addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final product, this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 2. 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis - chemicalbook [chemicalbook.com]
- 3. EP0926131A2 - Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl)-amino)-2-cyclopenten-1-methanol - Google Patents [patents.google.com]
- 4. ijcpa.in [ijcpa.in]
- 5. sciforum.net [sciforum.net]
Application Notes: The Utility of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in Chiral Synthesis
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a highly valuable and versatile chiral building block in asymmetric total synthesis. Its rigid cyclopentene framework is adorned with strategically placed functional groups and stereocenters, making it an ideal starting material for the synthesis of a wide array of complex and biologically active molecules. The inherent chirality, derived from the specific (1S, 2R) configuration of its hydroxyl and benzyloxymethyl-substituted carbons, provides a crucial foundation for controlling the stereochemistry of subsequent transformations.
The primary applications of this synthon are centered on its role as a precursor to two major classes of therapeutic agents: prostaglandins and carbocyclic nucleosides .
-
Prostaglandin Synthesis : The cyclopentane core of the molecule is a direct structural analog of the five-membered ring found in prostaglandins and their derivatives.[1][2][3] Synthetic chemists leverage the existing stereocenters to direct the diastereoselective introduction of the two characteristic side chains (alpha and omega chains) required for prostaglandin activity.[4][5] The alkene functionality provides a handle for various transformations, including epoxidation, dihydroxylation, and conjugate additions, to build the complex architecture of targets like PGF2α and its analogs (e.g., Latanoprost, Travoprost).[4][5]
-
Carbocyclic Nucleoside Synthesis : In carbocyclic nucleosides, a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides.[6][7] This modification imparts greater metabolic stability by removing the hydrolytically labile glycosidic bond.[6] this compound serves as a key intermediate for potent antiviral drugs like Entecavir, used to treat Hepatitis B.[8][9] The synthesis involves the stereocontrolled introduction of an amine functionality, which is then used to construct the purine or pyrimidine base, ultimately yielding the target nucleoside analog.[6]
The benzyloxymethyl group serves as a protected hydroxymethyl unit, which can be deprotected in later synthetic stages, while the secondary alcohol can be oxidized, inverted, or used to direct neighboring group participation in reactions. The combination of these features makes it a powerful tool for chemists aiming to construct enantiomerically pure and complex molecular targets.[2][10]
Quantitative Data Summary
The following tables summarize representative yields and stereoselectivities in key transformations involving chiral cyclopentene scaffolds, illustrating the efficiency of synthetic routes that employ building blocks like this compound.
Table 1: Representative Transformations in Prostaglandin Synthesis
| Target Prostaglandin | Key Transformation | Reagents/Conditions | Overall Yield | Reference |
|---|---|---|---|---|
| Cloprostenol | Chemoenzymatic Synthesis | Baeyer–Villiger monooxygenase (BVMO), Ketoreductase (KRED) | 8.4% (12 steps) | [4] |
| Bimatoprost | Chemoenzymatic Synthesis | BVMO, KRED, Wittig Olefination | 3.8% (12 steps) | [4] |
| PGF2α | Chemoenzymatic Synthesis | Enzymatic oxidative resolution, Ni-catalyzed coupling, Wittig | 10.6 g scale from 14.2 g of lactone intermediate | [5] |
| Fluprostenol | Unified Chemoenzymatic Route | BVMO, KRED, DIBAL-H, Wittig Olefination | 6.5% (12 steps) | [4] |
| Travoprost | Unified Chemoenzymatic Route | Synthesis from Fluprostenol intermediate | 5.5% (from bicyclic ketone) |[4] |
Table 2: Key Reactions in Carbocyclic Nucleoside Synthesis
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Hydroboration/Oxidation | Allylic Alcohol 9 | 1. 9-BBN, THF, -10°C to RT; 2. H₂O₂, NaOH | Diols 10 and 11 | Not specified | 20:1 |
| Benzoylation | Diols 10 and 11 | Benzoyl chloride, Pyridine, reflux | Dibenzoate 13 and 14 | Not specified | - |
| Mitsunobu Reaction | Racemic Cyclopentenol 6 | Nucleobase, DEAD, PPh₃ | Coupled Nucleoside | Not specified | - |
Key Experimental Protocols
Protocol 1: Diastereoselective Hydroboration-Oxidation of a Chiral Cyclopentene
This protocol is a representative method for the stereocontrolled installation of hydroxyl groups on the cyclopentene ring, a key step in building the core of many carbocyclic nucleosides. This example uses a related bicyclic allylic alcohol.
Objective: To synthesize (1R,2R,3R,5R,6S)-5-(Benzyloxy)-2-(hydroxymethyl)bicyclo[4.1.0]heptan-3-ol (10) and its diastereomer.
Materials:
-
(1R,3R,5R,6S)-5-(benzyloxy)-2-methylidenebicyclo[4.1.0]heptan-3-ol (9)
-
9-borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Water, Brine, Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the allylic alcohol 9 (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the stirred solution to -10 °C using an appropriate cooling bath.
-
Add the 9-BBN solution (5.0 eq, 0.5 M in THF) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and continue stirring overnight.
-
Cool the reaction to 0 °C and quench by sequential, careful addition of water, 3 M NaOH solution, and 30% H₂O₂ solution.
-
Stir the resulting mixture for 15 minutes at room temperature.
-
Dilute the mixture with brine and dichloromethane.
-
Separate the layers and extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield the desired diol products.
Protocol 2: Acid-Catalyzed Deprotection for Prostaglandin Synthesis
This protocol describes a general method for the deprotection of a silyl-protected hydroxyl group, a common final step in prostaglandin synthesis.
Objective: To deprotect a protected hydroxyl group on a prostaglandin intermediate.
Materials:
-
Prostaglandin intermediate with a protecting group (e.g., TBDMS)
-
Acetic acid
-
Hydrofluoric acid (HF) or Hydrochloric acid (HCl)
-
Water-soluble solvent (e.g., Acetonitrile, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected prostaglandin intermediate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and water.
-
Cool the solution to a temperature between -20 °C and 0 °C.
-
Add the acid (e.g., acetic acid or a catalytic amount of HCl) to the reaction mixture. The choice of acid depends on the stability of the prostaglandin.
-
Stir the reaction at a controlled temperature (typically between 0 °C and room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 to 18 hours).[11]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography to obtain the final prostaglandin.
Visualizations
Caption: Synthetic pathway for carbocyclic nucleosides.
Caption: General experimental workflow in organic synthesis.
References
- 1. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. researchgate.net [researchgate.net]
- 8. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 9. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the pivotal chiral building block, (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This versatile intermediate is instrumental in the stereoselective synthesis of a wide array of carbocyclic nucleoside analogues, which are a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. The strategic modification of the hydroxyl group is a critical step that enables the introduction of diverse functionalities and the construction of complex molecular architectures.
The protocols outlined herein describe key transformations of the hydroxyl moiety into esters and sulfonates, thereby facilitating subsequent nucleophilic substitution reactions. Furthermore, a detailed procedure for the direct coupling of nucleobases via the Mitsunobu reaction is provided. These methods offer a robust platform for the synthesis of compound libraries for drug discovery and development programs.
I. Derivatization of the Hydroxyl Group
The secondary hydroxyl group of this compound can be readily derivatized to form esters or sulfonates. These modifications serve to protect the alcohol or, more strategically, to convert it into a good leaving group for subsequent nucleophilic substitution reactions.
A. Acylation: Synthesis of (1S,2R)-1-Acetoxy-2-(benzyloxymethyl)-3-cyclopentene
Acetylation of the hydroxyl group provides a stable derivative that can be utilized in various transformations, including palladium-catalyzed allylic substitution reactions.
Experimental Protocol: Acetylation
This protocol is a standard procedure for the O-acetylation of an alcohol using acetic anhydride and pyridine.[1]
-
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 - 1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure acetate derivative.
-
Quantitative Data: Acylation
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (1S,2R)-1-Acetoxy-2-(benzyloxymethyl)-3-cyclopentene | Ac₂O, Pyridine | Pyridine | 2-4 | 0 to RT | >90 (Typical) |
B. Sulfonylation: Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-(tosyloxy)-3-cyclopentene
Conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating nucleophilic substitution reactions.
Experimental Protocol: Tosylation
This is a general procedure for the tosylation of a secondary alcohol.[2][3]
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude tosylate can often be used in the next step without further purification. If necessary, purify by flash chromatography on silica gel.
-
Quantitative Data: Sulfonylation
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (1S,2R)-2-(Benzyloxymethyl)-1-(tosyloxy)-3-cyclopentene | TsCl, TEA, DMAP | CH₂Cl₂ | 12-16 | 0 to RT | High (Typical) |
II. Further Reactions of the Derivatized Cyclopentene
The derivatized cyclopentene intermediates are primed for a variety of synthetic transformations, most notably for the introduction of nucleobases to form carbocyclic nucleoside analogues.
A. Nucleobase Coupling via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct coupling of a nucleobase to the hydroxyl group of this compound with inversion of stereochemistry.
Experimental Protocol: Mitsunobu Reaction with Adenine
This protocol is based on general procedures for Mitsunobu reactions to synthesize carbocyclic nucleosides.
-
Materials:
-
This compound
-
Adenine (or other desired nucleobase)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq), adenine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired carbocyclic nucleoside analogue.
-
Quantitative Data: Mitsunobu Reaction
| Product | Nucleophile | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Carbocyclic Adenosine Analogue | Adenine | PPh₃, DIAD | THF | 12-24 | 0 to RT | 60-80 (Typical) |
B. Palladium-Catalyzed Allylic Substitution
The acetate derivative of the starting alcohol is an excellent substrate for palladium-catalyzed allylic substitution reactions, which provides an alternative route for the introduction of nucleophiles.
Conceptual Workflow: Palladium-Catalyzed Allylic Amination
This reaction typically involves the use of a palladium(0) catalyst, which activates the allylic acetate to form a π-allyl palladium intermediate. Subsequent attack by a nucleophile, such as a deprotonated pyrimidine base, yields the desired product.
III. Visualizing the Synthetic Pathways
The following diagrams illustrate the derivatization and subsequent reaction pathways described in these application notes.
References
Application Notes and Protocols: Protecting Group Strategies for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Abstract
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a critical chiral building block in synthetic organic chemistry, notably serving as an intermediate in the synthesis of antiviral drugs like Entecavir.[1] Its structure features a secondary alcohol and a carbon-carbon double bond, both of which may require protection to achieve selective transformations at other positions of the molecule or to carry the substrate through a multi-step synthesis. This document provides detailed application notes on various protecting group strategies for the secondary hydroxyl group and the alkene functionality. It includes a comparative analysis of common protecting groups, detailed experimental protocols for their installation and removal, and a discussion on orthogonal strategies for complex synthetic routes.
Introduction: The Strategic Importance of Protection
In multi-step organic synthesis, the selective modification of a single functional group in a polyfunctional molecule is a common challenge. Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to the conditions of a subsequent chemical transformation.[2] For a molecule like this compound, the secondary hydroxyl group is nucleophilic and acidic, while the alkene is susceptible to oxidation, reduction, and electrophilic addition.[3] A carefully chosen protecting group strategy is therefore essential for its successful use in synthesis.
An ideal protecting group should be:
-
Easy and efficient to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[2][4]
This document will focus on strategies for the secondary alcohol and the alkene, with an emphasis on orthogonal systems that allow for the selective deprotection of one group in the presence of others.[5]
Caption: Key reactive sites on the target molecule.
Protecting Group Strategies for the Secondary Hydroxyl Group
The secondary hydroxyl group is often the primary site for protection to prevent unwanted side reactions during subsequent synthetic steps, such as oxidation or nucleophilic attack.
Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile cleavage conditions.[3][6] The choice of silyl group allows for tuning of steric bulk and stability.[7]
Common Silylating Agents:
-
TBS (tert-Butyldimethylsilyl): A robust and commonly used group, stable to a wide range of non-acidic and non-fluoride conditions.
-
TIPS (Triisopropylsilyl): More sterically hindered and thus more stable to acidic conditions than TBS.[7]
-
TBDPS (tert-Butyldiphenylsilyl): Offers high stability towards acid hydrolysis and is often used when very robust protection is needed.[7][8]
Table 1: Comparison of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Relative Acid Stability | Relative Base/Fluoride Stability | Common Protection Reagents | Common Deprotection Reagents |
|---|---|---|---|---|---|
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | TMSCl, HMDS | K₂CO₃/MeOH, Mild Acid |
| Triethylsilyl | TES | 64 | 10-100 | TESCl, TESOTf | Mild Acid, TBAF |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | TBSCl, TBSOTf | TBAF, CSA, AcOH, HF-Pyridine[9][10] |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | TIPSCl, TIPSOTf | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 | TBDPSCl | TBAF (slower than TBS), HF-Pyridine |
Relative stability data adapted from literature values.[7][10]
Acetal Ethers (MOM)
Methoxymethyl (MOM) ether is another common protecting group for alcohols. It is stable to basic, organometallic, and nucleophilic reagents but is readily cleaved under acidic conditions.[4][7] This provides an orthogonal strategy to silyl ethers (cleaved by fluoride) and the existing benzyl ether (cleaved by hydrogenolysis).
Ester Protecting Groups
Esters (e.g., acetate, pivaloate) can also serve as protecting groups. They are generally stable to acidic conditions but are easily cleaved by base-catalyzed hydrolysis.[11] This makes them orthogonal to acid-labile (e.g., MOM) and fluoride-labile (silyl) protecting groups.
Protecting Group Strategies for the Alkene
In syntheses involving harsh oxidative or reductive conditions that could affect the C3=C4 double bond, protection of the alkene may be necessary.
A notable strategy involves the intramolecular cyclization of the C1 hydroxyl group onto the alkene. Treatment of a similar homoallylic alcohol system with N-bromosuccinimide (NBS) has been shown to induce a diastereoselective cyclization, forming a stable bromotetrahydrofuran.[12] This transformation effectively protects the double bond. The alkene can be regenerated later via reductive cleavage of the C-Br and C-O bonds.
Orthogonal Protecting Group Strategy
The presence of the benzyl ether on the side chain necessitates an orthogonal approach if selective deprotection is required.[5] An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting the others.
Caption: Selective removal of orthogonal protecting groups.
By protecting the secondary alcohol with a TBS group, a three-part orthogonal system can be established:
-
TBS group: Cleaved with fluoride (e.g., TBAF).[9]
-
Benzyl group: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[13]
-
Alkene: Stable to the conditions above but can be manipulated separately.
Experimental Protocols
The following protocols are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Protection of Secondary Alcohol as a TBS Ether
Objective: To selectively protect the C1 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)
-
Imidazole (2.5 eq)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the starting alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir at room temperature until fully dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected ether.
Protocol 2: Deprotection of a TBS Ether using TBAF
Objective: To cleave the TBS ether and regenerate the free hydroxyl group.
Materials:
-
TBS-protected cyclopentene derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve the TBS-protected starting material (1.0 eq) in THF.
-
Add the 1 M TBAF solution in THF (1.5 eq) dropwise at room temperature.
-
Stir the mixture and monitor by TLC. Reaction times can vary from 1 to 16 hours depending on steric hindrance.[9]
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Protocol 3: Deprotection of the Benzyl Ether by Hydrogenolysis
Objective: To cleave the benzyl ether on the side chain. Note: This is a non-selective method and will also reduce the cyclopentene double bond unless milder transfer hydrogenation conditions are employed.
Materials:
-
This compound (or a C1-protected derivative)
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve the benzyl ether in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 5-10 mol% Pd) under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient for small scale).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.
Alternative Mild Deprotection of Benzyl Ethers: For substrates sensitive to standard hydrogenolysis (e.g., to preserve the alkene), transfer hydrogenation using a hydrogen source like 1,4-cyclohexadiene or ammonium formate can be used.[14] Alternatively, chemical cleavage with triethylsilane and a palladium catalyst can be chemoselective for benzyl ethers in the presence of alkenes.[15]
Workflow and Data Summary
The general workflow for employing a protecting group strategy is outlined below.
Caption: A typical synthesis sequence involving protection/deprotection.
Table 2: Summary of Representative Protecting Group Reactions
| Reaction | Protecting Group | Key Reagents | Solvent | Typical Yield | Reference Protocol |
|---|---|---|---|---|---|
| Protection | TBS | TBSCl, Imidazole | DMF | >90% | Protocol 1 |
| MOM | MOMCl, DIPEA | CH₂Cl₂ | 85-95% | General Literature | |
| Acetate (Ac) | Ac₂O, Pyridine, DMAP | CH₂Cl₂ | >95% | General Literature | |
| Deprotection | TBS | TBAF | THF | >90% | Protocol 2 |
| MOM | p-TsOH or HCl | MeOH | >90% | General Literature |
| | Acetate (Ac) | K₂CO₃ | MeOH | >95% | General Literature |
Yields are typical for secondary alcohols and may vary.
Conclusion
The strategic application of protecting groups is fundamental to the successful synthetic manipulation of this compound. Silyl ethers, particularly TBS, offer a robust and reliable method for protecting the secondary hydroxyl group, providing orthogonality with the existing benzyl ether. For more complex syntheses, acetal or ester protecting groups can be employed to expand the range of orthogonal transformations available. The protocols and data presented herein serve as a comprehensive guide for researchers in the planning and execution of synthetic routes involving this valuable chiral intermediate.
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Scale-Up Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in the synthesis of various carbocyclic nucleoside analogues, a class of compounds with significant therapeutic applications. Notably, it serves as a key intermediate in the production of Entecavir, a potent antiviral medication used for the treatment of hepatitis B virus (HBV) infection. The precise stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust, scalable, and stereocontrolled synthetic route is paramount for its industrial production.
This document provides detailed application notes and scalable protocols for the multi-step synthesis of this compound, commencing from the readily available starting material, cis-3,5-diacetoxycyclopent-1-ene. The synthetic strategy hinges on a highly selective enzymatic kinetic resolution to establish the initial chirality, followed by a series of stereocontrolled transformations.
Overall Synthetic Strategy
The synthetic pathway is designed for scalability and stereochemical control, proceeding through the following key stages:
-
Enzymatic Kinetic Resolution: Desymmetrization of meso-cis-3,5-diacetoxycyclopent-1-ene using a lipase to afford the chiral monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, with high enantiomeric excess.
-
Protection of the Free Hydroxyl Group: Silylation of the free hydroxyl group to provide a stable, protected intermediate.
-
Diastereoselective Epoxidation: Epoxidation of the cyclopentene double bond, directed by the existing stereocenters to yield the desired epoxide diastereomer.
-
Regioselective Epoxide Ring-Opening: Introduction of the benzyloxymethyl group via a nucleophilic attack of a benzyl alkoxide on the epoxide.
-
Global Deprotection: Removal of the protecting groups to furnish the final target molecule.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, providing a clear overview for process scale-up.
Table 1: Reagents and Stoichiometry for the Synthesis of this compound (based on a 100 g scale of starting diacetate)
| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) | Equivalents |
| 1 | cis-3,5-Diacetoxycyclopent-1-ene | 170.18 | 0.588 | 100 g | 1.0 |
| Phosphate Buffer (pH 7.0) | - | - | 2 L | - | |
| Lipase (e.g., Novozym-435®) | - | - | 20 g | - | |
| 2 | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | 128.14 | ~0.53 | ~68 g | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 0.636 | 95.8 g | 1.2 | |
| Imidazole | 68.08 | 1.325 | 90.2 g | 2.5 | |
| Dichloromethane (DCM) | - | - | 1 L | - | |
| 3 | Protected Monoacetate | 242.38 | ~0.50 | ~121 g | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 0.60 | 134.5 g | 1.2 | |
| Dichloromethane (DCM) | - | - | 1.5 L | - | |
| 4 | Epoxide Intermediate | 258.38 | ~0.45 | ~116 g | 1.0 |
| Benzyl Alcohol | 108.14 | 1.35 | 146 g (140 mL) | 3.0 | |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.35 | 54 g | 3.0 | |
| Tetrahydrofuran (THF), anhydrous | - | - | 1.5 L | - | |
| 5 | Protected Diol | 366.52 | ~0.40 | ~147 g | 1.0 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 0.80 | 800 mL | 2.0 | |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.80 | 110.6 g | 2.0 | |
| Methanol | - | - | 1 L | - |
Table 2: Expected Yields and Purity at Each Stage
| Step | Product | Expected Yield (%) | Purity/ee (%) | Analytical Method |
| 1 | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | 85-95 | >99% ee | Chiral HPLC |
| 2 | (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-yl acetate | 90-98 | >98% | GC-MS, NMR |
| 3 | Diastereomeric Epoxide Mixture | 85-95 | >95% (desired diastereomer) | HPLC, NMR |
| 4 | (1S,2R,4R)-4-(tert-Butyldimethylsilyloxy)-2-(benzyloxymethyl)cyclopentanol acetate | 80-90 | >95% | HPLC, NMR |
| 5 | This compound | 85-95 | >99% | HPLC, NMR |
Experimental Protocols
Step 1: Enzymatic Kinetic Resolution of cis-3,5-Diacetoxycyclopent-1-ene
Principle: This step utilizes a lipase to selectively hydrolyze one of the acetate groups of the meso-diacetate, resulting in the formation of a chiral monoacetate and the unreacted diacetate, which can be separated.
Procedure:
-
To a 4 L jacketed reactor, add cis-3,5-diacetoxycyclopent-1-ene (100 g, 0.588 mol) and phosphate buffer (2 L, 0.1 M, pH 7.0).
-
Initiate vigorous stirring to create a fine emulsion.
-
Add Novozym-435® (20 g) to the mixture.
-
Maintain the temperature at 25-30°C and monitor the reaction progress by chiral HPLC.
-
The reaction is typically complete within 12-24 hours, indicated by the consumption of ~50% of the starting material.
-
Upon completion, filter off the enzyme (which can be washed and reused).
-
Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired monoacetate from the unreacted diacetate. The enantiomerically pure monoacetate is obtained in high yield.[1]
Step 2: Protection of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate
Principle: The free hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in subsequent reactions.
Procedure:
-
In a flame-dried 2 L round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the monoacetate (~68 g, ~0.53 mol) in anhydrous dichloromethane (1 L).
-
Add imidazole (90.2 g, 1.325 mol) and stir until fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (95.8 g, 0.636 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the TBDMS-protected monoacetate as an oil, which can often be used in the next step without further purification.
Step 3: Diastereoselective Epoxidation
Principle: The alkene is epoxidized using m-CPBA. The stereochemistry of the epoxidation is influenced by the existing chiral centers, favoring the formation of one diastereomer.
Procedure:
-
Dissolve the protected monoacetate (~121 g, ~0.50 mol) in dichloromethane (1.5 L) in a 3 L reactor.
-
Cool the solution to 0°C.
-
In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 77%, 134.5 g, 0.60 mol) in dichloromethane (500 mL).
-
Add the m-CPBA solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 5°C.
-
Stir the reaction at 0°C for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (500 mL) and stir for 1 hour.
-
Separate the layers and wash the organic phase with saturated aqueous sodium bicarbonate (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. The product can be purified by column chromatography if necessary.
Step 4: Regioselective Epoxide Ring-Opening
Principle: A benzyl alkoxide nucleophile is generated in situ and attacks the epoxide, primarily at the less sterically hindered carbon, to install the benzyloxymethyl group with the desired stereochemistry.
Procedure:
-
To a flame-dried 3 L three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 1 L) and benzyl alcohol (140 mL, 1.35 mol).
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 54 g, 1.35 mol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of sodium benzylate.
-
Cool the suspension back to 0°C and add a solution of the epoxide intermediate (~116 g, ~0.45 mol) in anhydrous THF (500 mL) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (500 mL).
-
Extract the mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (2 x 500 mL) and brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate gradient) to afford the desired protected diol.
Step 5: Global Deprotection
Principle: Both the TBDMS and acetate protecting groups are removed to yield the final product.
Procedure:
-
Dissolve the protected diol (~147 g, ~0.40 mol) in methanol (1 L) in a 2 L flask.
-
Add potassium carbonate (110.6 g, 0.80 mol) and stir the suspension at room temperature for 2-4 hours to cleave the acetate group. Monitor by TLC.
-
Once the acetate is removed, add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 800 mL, 0.80 mol) to the reaction mixture.
-
Stir at room temperature for 6-12 hours until the TBDMS group is cleaved (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove most of the solvent.
-
Add water (1 L) and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a pure product.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Key Stereochemical Transformations
Caption: Key stereochemistry-defining steps in the synthesis.
References
Application of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in the asymmetric synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. Its rigid cyclopentene scaffold serves as a bioisostere for the furanose ring of natural nucleosides, imparting enhanced metabolic stability against enzymatic degradation. This key intermediate is instrumental in the synthesis of several clinically significant antiviral drugs, most notably Carbovir and its prodrug Abacavir, which are cornerstone medications in the treatment of Human Immunodeficiency Virus (HIV) infection. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this chiral synthon in antiviral drug synthesis.
Core Applications in Antiviral Synthesis
The primary utility of this compound lies in its stereochemically defined structure, which enables the synthesis of enantiomerically pure antiviral agents. The therapeutic efficacy of many carbocyclic nucleosides is highly dependent on their stereochemistry, with one enantiomer often exhibiting potent antiviral activity while the other is significantly less active or even inactive.
Synthesis of (-)-Carbovir and Abacavir
(-)-Carbovir is a potent reverse transcriptase inhibitor that demonstrates significant activity against HIV.[1] Abacavir, a prodrug of (-)-Carbovir, is designed for improved oral bioavailability and is intracellularly metabolized to the active Carbovir triphosphate. The synthesis of these antiviral agents from this compound involves a series of key transformations, including the crucial Mitsunobu reaction for the stereospecific introduction of the purine base.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of (-)-Carbovir and Abacavir, highlighting the potent and selective nature of these compounds.
Table 1: Anti-HIV Activity of (-)-Carbovir and Abacavir
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Assay Method |
| (-)-Carbovir | HIV-1 (IIIB) | MT-4 | 0.04 | MTT |
| (-)-Carbovir | HIV-1 (IIIB) | JM | 0.1 | MTT |
| (-)-Carbovir | HIV-1 (IIIB) | C8166 | 0.36 | Syncytium Inhibition |
| Abacavir | Wild-type HIV-1 | MT-4 | 4.0 | Not Specified |
| Abacavir | Clinical Isolates of HIV-1 | Not Specified | 0.26 | Not Specified |
| Abacavir | HIV-1 (IIIB) | Various | 3.7 - 5.8 | Not Specified |
| Abacavir | HIV-1 (BaL) | Various | 0.07 - 1.0 | Not Specified |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.[2]
Table 2: Cytotoxicity of (-)-Carbovir and Abacavir
| Compound | Cell Line | CC₅₀ (µM) | Assay Method |
| (-)-Carbovir | MT-4 | >100 | MTT |
| (-)-Carbovir | JM | 100 | MTT |
| (-)-Carbovir | C8166 | >100 | MTT |
| Abacavir | CEM | 160 | Not Specified |
| Abacavir | CD4+ CEM | 140 | Not Specified |
| Abacavir | Normal Bone Progenitor Cells (BFU-E) | 110 | Not Specified |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%.[2]
Table 3: Therapeutic Index of (-)-Carbovir
| Compound | Cell Line | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| (-)-Carbovir | MT-4 | >2500 |
| (-)-Carbovir | JM | 1000 |
| (-)-Carbovir | C8166 | >277 |
A higher Therapeutic Index indicates a more favorable safety profile.[2]
Experimental Protocols
The following protocols outline the key experimental steps for the synthesis of (-)-Carbovir from a chiral precursor derived from this compound.
Protocol 1: Mitsunobu Coupling of the Cyclopentene Alcohol with a Purine Base
This protocol describes the stereospecific introduction of a purine base to the chiral cyclopentene alcohol via a Mitsunobu reaction, which proceeds with inversion of configuration.[3]
Materials:
-
This compound
-
2-Amino-6-chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Molecular Sieves 4Å (optional)
Procedure:
-
To a solution of this compound (1 equivalent), 2-amino-6-chloropurine (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, the mixture is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
DEAD or DIAD (1.5 equivalents) is then added dropwise to the cooled solution, maintaining the temperature at 0°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 6 to 8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a solid precipitate is an indication of the reaction's progress.[4]
-
Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane and filtered to remove the triphenylphosphine oxide by-product.
-
The filtrate is washed successively with water, aqueous sodium bicarbonate solution (to remove any unreacted purine), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled product.
Protocol 2: Synthesis of (-)-Carbovir
This protocol outlines the subsequent steps to convert the coupled product into (-)-Carbovir.
Materials:
-
Coupled purine-cyclopentene product from Protocol 1
-
Formic acid (88%)
Procedure:
-
The purified coupled product is dissolved in 88% formic acid.
-
The solution is heated at reflux until the hydrolysis of the 6-chloro group to a hydroxyl group is complete, as monitored by TLC.
-
After completion, the formic acid is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield (-)-Carbovir.
Protocol 3: Synthesis of Abacavir
This protocol describes the conversion of the 6-chloropurine intermediate to Abacavir.
Materials:
-
Coupled 2-amino-6-chloropurine-cyclopentene product
-
Cyclopropylamine
-
An appropriate solvent (e.g., isopropanol, n-butanol)
Procedure:
-
A solution of the 2-amino-6-chloropurine-cyclopentene intermediate and an excess of cyclopropylamine in a suitable solvent is heated in a sealed reactor. For example, the reaction can be heated at 90-95°C for 12 hours in isopropanol.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is taken up in a suitable solvent for purification.
-
The crude product is purified by crystallization or column chromatography to yield Abacavir.
Visualizations
Mechanism of Action of Abacavir
Abacavir is a prodrug that is intracellularly converted to its active form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase, and its incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.[6][7]
Caption: Intracellular activation of Abacavir and inhibition of HIV reverse transcription.
Synthetic Workflow for (-)-Carbovir
The following diagram illustrates a typical synthetic workflow for the preparation of (-)-Carbovir starting from a chiral cyclopentene derivative.
Caption: Key stages in the synthesis of (-)-Carbovir.
Logical Relationship: Prodrug to Active Drug
This diagram illustrates the logical relationship between the prodrug Abacavir and its active metabolite, Carbovir triphosphate.
Caption: Conversion of Abacavir to its active form to elicit an antiviral effect.
References
- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Resolution of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomerically pure cyclopentenol derivative, specifically (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds, including carbocyclic nucleosides and prostanoids. Enzymatic kinetic resolution has proven to be a highly effective and environmentally benign method for obtaining such chiral molecules. This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic 2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene via enantioselective acylation. The protocols and data presented are based on established methodologies for structurally related cyclopentenol derivatives, utilizing commercially available lipases that have demonstrated high selectivity and efficiency.
Principle of the Method
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. In this protocol, the lipase selectively acylates one of the enantiomers of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. The resulting mixture of the acylated product and the unreacted alcohol can then be readily separated by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species (e.g., Amano Lipase PS) are particularly effective for the resolution of secondary alcohols like the target compound. Vinyl acetate is a commonly used acyl donor due to its high reactivity and the formation of a volatile byproduct.
Data Presentation
The following tables summarize representative quantitative data from the lipase-catalyzed kinetic resolution of cyclopentenol derivatives structurally similar to the target compound. This data is provided to illustrate the expected efficiency and selectivity of the enzymatic resolution process.
Table 1: Screening of Lipases for the Kinetic Resolution of a Racemic Cyclopentenol Derivative *
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) | Enantiomeric Excess (e.e.) of Acylated Product (%) |
| Novozym 435 (CALB) | Vinyl Acetate | Diisopropyl Ether | 30 | 24 | ~50 | >99 | >98 |
| Amano Lipase PS | Vinyl Acetate | Hexane | 40 | 48 | 48 | 95 | >99 |
| Lipase from Candida rugosa | Vinyl Acetate | Toluene | 30 | 72 | 45 | 90 | 92 |
| Porcine Pancreas Lipase (PPL) | Vinyl Acetate | Diisopropyl Ether | 30 | 72 | <10 | Not Determined | Not Determined |
*Data is representative for structurally similar cyclopentenol derivatives and should be used as a guideline for optimization.
Table 2: Effect of Solvent on the Enantioselective Acylation Catalyzed by Novozym 435 *
| Solvent | Acyl Donor | Temperature (°C) | Time to ~50% Conversion (h) | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) |
| Hexane | Vinyl Acetate | 30 | 30 | >99 |
| Toluene | Vinyl Acetate | 30 | 28 | 98 |
| Diisopropyl Ether | Vinyl Acetate | 30 | 24 | >99 |
| Acetonitrile | Vinyl Acetate | 30 | 48 | 95 |
| Tetrahydrofuran (THF) | Vinyl Acetate | 30 | 60 | 92 |
*Data is representative for structurally similar cyclopentenol derivatives and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for the Enzymatic Kinetic Resolution of (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This protocol describes a general method for the lipase-catalyzed acylation of the racemic alcohol. Optimization of parameters such as enzyme choice, solvent, and temperature may be required to achieve the best results.
Materials:
-
Racemic (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
-
Immobilized Lipase (e.g., Novozym 435 or Amano Lipase PS)
-
Vinyl Acetate
-
Anhydrous Solvent (e.g., Diisopropyl Ether, Hexane, or Toluene)
-
Molecular Sieves (4Å, activated)
-
Buffer solution for quenching (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry flask, add racemic (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (1.0 eq).
-
Dissolve the substrate
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This chiral allylic alcohol is a key intermediate in the synthesis of various pharmaceutical compounds.
Troubleshooting Guide
Low yields in the multi-step synthesis of this compound can arise from issues in one or more of the key synthetic stages: dihydroxylation of cyclopentadiene, regioselective mono-benzylation of the resulting diol, and enzymatic kinetic resolution of the racemic benzyloxymethyl cyclopentenol. This guide addresses common problems, their potential causes, and recommended solutions for each step.
Step 1: Synthesis of (±)-cis-cyclopent-3-ene-1,2-diol
This step typically involves the dihydroxylation of cyclopentadiene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Diol | Dimerization of Cyclopentadiene: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, especially at room temperature. This reduces the concentration of the starting material available for dihydroxylation. | Use freshly cracked cyclopentadiene: Dicyclopentadiene can be "cracked" by heating it to its boiling point (~170 °C) and distilling the monomer. The freshly distilled cyclopentadiene should be used immediately and kept cold to minimize dimerization. |
| Inefficient Oxidation: The oxidizing agent (e.g., osmium tetroxide/NMO or potassium permanganate) may not be effectively converting the cyclopentadiene to the diol. | Ensure proper reaction conditions for the chosen dihydroxylation method: - For Sharpless Asymmetric Dihydroxylation (AD), use the recommended AD-mix formulation which contains the osmium catalyst, a co-oxidant, and a chiral ligand.[1][2] - For other methods, ensure the stoichiometry of the oxidant is correct and that the reaction temperature is optimized. | |
| Formation of Side Products | Over-oxidation: Strong oxidizing agents can lead to the formation of unwanted byproducts through cleavage of the carbon-carbon double bond. | Use milder dihydroxylation reagents: Osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard and relatively mild method for dihydroxylation.[1][2] Avoid harsh conditions if using potassium permanganate. |
| Polymerization: Cyclopentadiene and its derivatives can be prone to polymerization under certain conditions. | Maintain low temperatures: Perform the dihydroxylation at low temperatures (e.g., 0 °C to room temperature) to minimize polymerization. Ensure the reaction is not overly concentrated. |
Step 2: Synthesis of (±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
This stage involves the regioselective mono-benzylation of the symmetrical diol. The primary challenge is to prevent the formation of the di-benzylated byproduct.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-benzylated Product / High Yield of Di-benzylated Product | Lack of Regioselectivity: Benzylation of both hydroxyl groups occurs due to their similar reactivity. | Employ a strategy to favor mono-protection: - Use a stoichiometric amount of the benzylating agent: Carefully control the amount of benzyl bromide or benzyl chloride to be one equivalent or slightly less relative to the diol. - Use a bulky base: A sterically hindered base may selectively deprotonate one hydroxyl group. - Consider a two-step approach: Protect the diol with a reagent that can be selectively removed from one position, followed by benzylation and deprotection. For example, cis-diols can react with acetone to form a bicyclic ketal, which could potentially be used to differentiate the hydroxyl groups.[3][4] |
| Incomplete Reaction: The reaction does not go to completion, leaving unreacted diol. | Optimize reaction conditions: - Screen different bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) can be used. - Vary the solvent: Aprotic solvents like DMF or THF are commonly used. - Adjust the temperature: While higher temperatures can increase the reaction rate, they may also decrease selectivity. | |
| Formation of Unidentified Byproducts | Side reactions of the benzylating agent: Benzyl bromide can undergo side reactions, especially in the presence of a strong base. | Ensure high purity of reagents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Step 3: Enzymatic Kinetic Resolution of (±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
The final step to obtain the desired (1S,2R) enantiomer is a lipase-catalyzed kinetic resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (<50%) | Poor Enzyme Activity: The chosen lipase may not be active towards the substrate under the selected reaction conditions. | Screen different lipases: Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase are known to be effective for the resolution of secondary alcohols.[5] Optimize reaction parameters: - Temperature: Typically between 30-50 °C. - Enzyme loading: Increase the amount of lipase. - Acyl donor: Vinyl acetate is a common and effective acyl donor. |
| Low Enantioselectivity (low ee) | Suboptimal Solvent: The solvent significantly influences the enantioselectivity of the lipase. | Screen various organic solvents: Non-polar solvents like hexane, heptane, or toluene often provide good enantioselectivity. The use of ionic liquids has also been shown to enhance enantioselectivity in some cases.[6] |
| Inappropriate Acyl Donor: The structure of the acyl donor can affect the enzyme's ability to discriminate between the two enantiomers. | Test different acyl donors: Besides vinyl acetate, other activated esters like isopropenyl acetate can be screened. | |
| Reaction Time: The reaction may have proceeded beyond 50% conversion, leading to the acylation of the less reactive enantiomer and thus reducing the enantiomeric excess of the remaining alcohol. | Monitor the reaction progress carefully: Use techniques like chiral HPLC or GC to track the conversion and enantiomeric excess of both the starting material and the product. Stop the reaction at or near 50% conversion for optimal resolution. | |
| Yield Exceeds 50% with Low ee | Racemization of the Starting Material or Product: If the reaction conditions promote racemization, the kinetic resolution will be compromised. | Ensure mild reaction conditions: Avoid high temperatures or harsh pH conditions that could lead to racemization. If a dynamic kinetic resolution is desired, a specific racemization catalyst is required.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the efficiency of each step. A well-optimized synthesis could potentially achieve an overall yield in the range of 20-30%. The enzymatic kinetic resolution step has a theoretical maximum yield of 50% for the desired enantiomer.
Q2: Which lipase is best for the kinetic resolution of (±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol?
A2: While the optimal lipase should be determined experimentally, Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), and lipases from Pseudomonas species are excellent starting points for the resolution of cyclic secondary alcohols.[5]
Q3: How can I monitor the progress of the enzymatic kinetic resolution?
A3: The most effective way to monitor the reaction is by using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the enantiomers of the starting material and the acylated product. This allows for the simultaneous determination of both the conversion and the enantiomeric excess (ee) of each component.
Q4: Is it possible to obtain a yield greater than 50% for the desired enantiomer?
A4: Yes, through a process called Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. This continuous racemization of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer. This typically requires the addition of a compatible racemization catalyst, such as a ruthenium complex.[5]
Q5: What are the storage conditions for cyclopentadiene to prevent dimerization?
A5: Freshly "cracked" cyclopentadiene should be stored at low temperatures, ideally at -20°C or below, and used as quickly as possible. Even at these temperatures, dimerization will occur over time.
Experimental Protocols
Protocol 1: Synthesis of (±)-cis-cyclopent-3-ene-1,2-diol
This protocol is a general guideline for the dihydroxylation of cyclopentadiene.
Materials:
-
Freshly cracked cyclopentadiene
-
N-methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Osmium tetroxide (OsO₄) (4 wt% in water)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve freshly cracked cyclopentadiene in a mixture of acetone and water at 0°C.
-
To this solution, add NMO.
-
Slowly add a catalytic amount of osmium tetroxide solution while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (±)-cis-cyclopent-3-ene-1,2-diol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
This protocol provides a general procedure for the enzymatic resolution.
Materials:
-
(±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (±)-cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol and the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (typically 1.5-3 equivalents).
-
Seal the flask and stir the mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The filtrate contains the acylated product and the unreacted this compound. These can be separated by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Which of the following reagents would distinguish ciscyclopenta class 12 chemistry CBSE [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl bromide | 1339 Publications | 12529 Citations | Top Authors | Related Topics [scispace.com]
common side products in the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key intermediate in the production of the antiviral drug Entecavir.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent and industrially applied method involves a two-step process:
-
Synthesis of the racemic alcohol: Preparation of (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene.
-
Enzymatic Kinetic Resolution: Separation of the racemic mixture to isolate the desired (1S,2R)-enantiomer. Lipases are commonly employed for this stereoselective acylation or hydrolysis.
Q2: What are the typical side products I might encounter during the synthesis of the racemic precursor?
A2: During the synthesis of the racemic alcohol, potential side products can arise from various synthetic pathways. If a Diels-Alder reaction between cyclopentadiene and a suitable dienophile is used, followed by functional group manipulations, incomplete reactions or the formation of regioisomers are possible. In multi-step syntheses, byproducts from each step, such as over-oxidation or incomplete reduction, can be carried over.
Q3: What are the major byproducts observed during the enzymatic resolution step?
A3: The primary "byproduct" of the enzymatic kinetic resolution is the unreacted (1R,2S)-enantiomer of the starting alcohol. Additionally, if the resolution is performed via acylation, the acylated (1R,2S)-enantiomer will be present. Incomplete conversion will result in a mixture of both enantiomers of the alcohol and the acylated product. Side reactions are generally minimal under optimized enzymatic conditions; however, denaturation of the enzyme could lead to a loss of selectivity.
Q4: How can I purify the final product from the common side products?
A4: Purification is typically achieved using column chromatography on silica gel. The polarity difference between the desired alcohol, the unreacted enantiomer (if the resolution is not perfectly efficient), the acylated enantiomer, and other potential impurities allows for effective separation. Careful selection of the eluent system is crucial for achieving high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired (1S,2R)-enantiomer after Enzymatic Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | - Ensure the lipase is from a reliable source and has been stored correctly. - Verify the pH and temperature of the reaction medium are optimal for the specific lipase used. - Consider using a different lipase preparation (e.g., immobilized vs. free enzyme). |
| Incorrect Acyl Donor | - If performing transesterification, ensure the acyl donor (e.g., vinyl acetate, ethyl acetate) is of high purity and used in the correct stoichiometric ratio. |
| Inefficient Reaction Time | - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time for achieving approximately 50% conversion. Stopping the reaction too early or too late will decrease the enantiomeric excess of the product. |
| Solvent Effects | - The choice of solvent can significantly impact enzyme activity and selectivity. Screen a variety of organic solvents (e.g., hexane, toluene, tert-butyl methyl ether) to find the optimal medium. |
Problem 2: Poor Diastereoselectivity (Low Enantiomeric Excess)
| Potential Cause | Troubleshooting Steps |
| Enzyme Denaturation | - Avoid excessive temperatures or extreme pH values that can denature the lipase. - Ensure gentle agitation to prevent mechanical denaturation. |
| Non-selective Acylation/Hydrolysis | - This may indicate that the chosen lipase is not suitable for this specific substrate. Screen different types of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity. |
| Racemization of the Product or Starting Material | - While less common for this specific molecule under typical enzymatic resolution conditions, ensure the reaction conditions are not harsh enough to cause racemization. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve better separation. - Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Presence of Emulsions during Work-up | - If the enzymatic reaction is performed in a biphasic system, emulsions can form during extraction. Adding brine or filtering through celite can help to break the emulsion. |
| Residual Acyl Donor or Acetic Acid | - Ensure the work-up procedure effectively removes unreacted acylating agents and any acid byproducts. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can be employed. |
Experimental Protocols
A detailed experimental protocol for the key enzymatic resolution step is provided below.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Materials:
-
(±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of (±)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (1.0 eq) in anhydrous hexane, add vinyl acetate (0.6 eq).
-
Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature (or a pre-determined optimal temperature, e.g., 30 °C).
-
Monitor the reaction progress by TLC or GC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Once the desired conversion is reached, filter the mixture through a pad of celite to remove the immobilized enzyme. Wash the celite pad with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound from the acylated (1R,2S)-enantiomer.
Visualizations
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting guide for low yield issues.
how to remove benzyl protecting group from (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Technical Support Center: Benzyl Group Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the benzyl protecting group from (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a common intermediate in pharmaceutical synthesis[1].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for removing the benzyl ether from this compound?
A1: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, which involves hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C)[2][3][4]. An important alternative, especially for substrates with sensitive functional groups, is Catalytic Transfer Hydrogenation (CTH). CTH uses a hydrogen donor in place of H₂ gas, such as ammonium formate, formic acid, or cyclohexene, with a palladium catalyst[5][6][7]. Other less common methods include using strong acids or oxidation, but these are often limited to specific types of substrates[2].
Q2: My primary concern is the reduction of the cyclopentene double bond. Which deprotection method is best to preserve the alkene?
A2: This is a valid concern, as standard catalytic hydrogenolysis with H₂ gas can readily reduce carbon-carbon double bonds[7]. For this substrate, Catalytic Transfer Hydrogenation (CTH) is the recommended method. CTH is generally milder and more selective, often leaving alkenes, alkynes, and other reducible groups intact while cleaving the benzyl ether[2][5]. Using a hydrogen donor like ammonium formate or formic acid with Pd/C typically provides the desired selectivity[6][7]. Visible-light-mediated oxidative debenzylation using a photooxidant like DDQ is another advanced method known to be compatible with alkenes and alkynes[8].
Q3: My Catalytic Transfer Hydrogenation (CTH) reaction is slow or appears incomplete on TLC. What steps can I take to troubleshoot this?
A3: Incomplete CTH reactions are a common issue. Here are several troubleshooting steps:
-
Catalyst Activity: Ensure you are using a fresh, high-quality batch of Pd/C. Palladium catalysts can lose activity over time or if improperly stored. For particularly stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective[9][10].
-
Catalyst Poisoning: Impurities, especially sulfur-containing compounds, can poison the catalyst[10]. Ensure your starting material and solvents are highly pure. Acid-washing glassware before use is also a good practice[10].
-
Solvent Choice: The polarity difference between the nonpolar starting material and the very polar deprotected product can cause solubility issues[10]. A solvent system that can dissolve both is crucial. Common solvents include methanol, ethanol, or mixtures like THF/methanol[3][10]. For CTH with formic acid, methanol is a frequently used solvent[6].
-
Reaction Temperature: While many reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C or reflux) can often drive it to completion[7][9].
-
Hydrogen Donor: Ensure the hydrogen donor (e.g., ammonium formate) is added in sufficient molar excess as specified in the protocol.
Q4: Are there non-hydrogenation methods available if my compound cannot tolerate any form of catalytic reduction?
A4: Yes, several non-hydrogenation methods exist, although they may require more optimization.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidatively cleave benzyl ethers[2]. This method is often used for p-methoxybenzyl (PMB) ethers but has been successfully applied to standard benzyl ethers, sometimes requiring photoirradiation for improved reliability[2][8].
-
Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (BCl₃), often in the presence of a cation scavenger like pentamethylbenzene, can effectively cleave benzyl ethers at low temperatures[11][12]. This method is useful for substrates with acid-labile groups elsewhere in the molecule[12].
Q5: What is the standard workup procedure for a hydrogenolysis or CTH reaction?
A5: The workup is generally straightforward. After the reaction is complete (as monitored by TLC or LC-MS), the heterogeneous palladium catalyst must be removed. This is typically done by carefully filtering the reaction mixture through a pad of Celite®. The filter cake should be washed with the reaction solvent to ensure all the product is recovered. The combined filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary[9].
Comparison of Debenzylation Methods
The following table summarizes common conditions for the deprotection of benzyl ethers, with special consideration for the alkene-containing substrate.
| Method | Catalyst & Loading | Hydrogen/Donor Source | Typical Solvent | Temperature | Selectivity & Considerations |
| Catalytic Hydrogenolysis | 5-10% Pd/C (5-20 mol%)[9] | H₂ gas (balloon or pressure vessel)[9] | MeOH, EtOH, EtOAc, THF[3] | Room Temp. | Low selectivity. High risk of reducing the cyclopentene double bond. Not recommended for this substrate. |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C (10 mol% to 1:1 weight ratio)[9] | Ammonium Formate (HCOONH₄)[9] | Methanol (MeOH)[9] | Room Temp. to Reflux | High selectivity. Generally preserves double bonds. The method of choice for this substrate[5]. |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Formic Acid (HCOOH)[5][6] | Methanol (MeOH) | Room Temp. | High selectivity. A good alternative to ammonium formate; formic acid can be a convenient hydrogen donor[13]. |
| Oxidative Cleavage | N/A | DDQ (stoichiometric or catalytic)[2][8] | Dichloromethane (CH₂Cl₂), often with H₂O[7] | Room Temp. | High selectivity. Preserves reducible functional groups like alkenes. May require optimization or photoirradiation[2][8]. |
Detailed Experimental Protocols
Protocol 1: Selective Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol uses ammonium formate as a hydrogen donor to selectively remove the benzyl group while preserving the cyclopentene double bond.
-
Reaction Setup: Dissolve the substrate, this compound (1.0 mmol), in methanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C). The catalyst loading can range from 10 mol% to an amount equal in weight to the substrate; start with ~0.25 equivalents by weight[9].
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 mmol, 5 equivalents) to the stirred suspension in one portion[9].
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-65 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to recover all the product[9].
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final diol product.
Protocol 2: Standard Catalytic Hydrogenolysis (Use with Caution)
This protocol is provided for reference but carries a significant risk of over-reduction of the cyclopentene double bond.
-
Reaction Setup: Dissolve the substrate (1.0 mmol) in a suitable solvent like methanol or ethyl acetate (10 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%)[9].
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere filled with hydrogen[9].
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1. Be sure to carefully vent the excess hydrogen gas before filtration.
Visualized Workflow: Catalytic Transfer Hydrogenation
The following diagram illustrates the general experimental workflow for the recommended CTH deprotection method.
Caption: Workflow for benzyl group removal using Catalytic Transfer Hydrogenation.
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This chiral cyclopentenol is a key intermediate in the synthesis of various carbocyclic nucleoside analogues, including the antiviral drug Entecavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in synthesizing this molecule with high stereoselectivity include:
-
Controlling Diastereoselectivity: Achieving the desired (1S,2R) configuration out of the possible diastereomers is a significant hurdle. This often depends on the choice of reagents, catalysts, and protecting groups.
-
Preventing Epimerization: The stereocenters, particularly the one bearing the hydroxyl group, can be susceptible to epimerization under non-optimized reaction conditions, such as the presence of strong bases or elevated temperatures.[1][2]
-
Protecting Group Strategy: The selection of an appropriate protecting group for the hydroxyl and hydroxymethyl functionalities is crucial. The protecting group can influence the stereochemical outcome of subsequent reactions and must be stable under the reaction conditions while allowing for selective removal.[3][4]
-
Purification of Stereoisomers: The separation of the desired diastereomer from unwanted side products and other stereoisomers can be challenging due to their similar physical properties. This often requires specialized chromatographic techniques.[2][5]
Q2: What are the common synthetic strategies to access this chiral cyclopentenol?
A2: Two primary strategies are employed:
-
Linear Synthesis: This approach typically starts from a chiral precursor, and the cyclopentene ring is constructed with the desired stereochemistry in a stepwise manner.
-
Convergent Synthesis: This strategy involves the coupling of a functionalized carbocyclic moiety with a side chain. Often, a racemic or achiral cyclopentene precursor is used, and the desired stereochemistry is introduced through asymmetric reactions or resolution techniques.[6] A common convergent approach involves the enzymatic resolution of a racemic cyclopentenol derivative.
Q3: How can I purify the final compound to achieve high enantiomeric and diastereomeric purity?
A3: Chiral chromatography is the most effective method for separating stereoisomers of this compound.[5][7] High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to resolve enantiomers and diastereomers.[5][8][9][10] Careful optimization of the mobile phase, column temperature, and flow rate is necessary to achieve baseline separation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Incorrect Diastereomer Formation)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Protecting Group | The size and nature of the protecting group on the hydroxymethyl side chain can influence the facial selectivity of reactions on the cyclopentene ring. Consider using a bulkier protecting group like tert-Butyldiphenylsilyl (TBDPS) instead of a benzyl group to direct the approach of reagents. | Increased formation of the desired (1S,2R) diastereomer. |
| Ineffective Chiral Catalyst or Reagent | If using an asymmetric synthesis approach, the chiral catalyst or reagent may not be providing sufficient stereochemical control. Screen a variety of chiral ligands or catalysts. For reductions of a corresponding ketone, consider using chiral reducing agents like (R)-CBS-oxazaborolidine. | Improved diastereomeric ratio in favor of the target compound. |
| Incorrect Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired product. | Higher diastereomeric excess (d.e.). |
Issue 2: Epimerization of Stereocenters
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Strong Base | Strong bases can abstract the acidic proton of the hydroxyl group, leading to epimerization at the C1 position. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[1] | Preservation of the desired stereochemistry. |
| Prolonged Reaction Times | Extended reaction times, especially in the presence of acidic or basic reagents, can increase the risk of epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[11] | Reduced formation of the undesired epimer. |
| High Reaction Temperatures | Elevated temperatures can provide the activation energy for epimerization.[1] Maintain the reaction at the lowest effective temperature. | Minimized epimerization and higher stereochemical purity. |
Issue 3: Difficulty in Purification
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution of Diastereomers | Diastereomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. | |
| - Chiral Chromatography: Employ HPLC or GC with a chiral stationary phase (e.g., cyclodextrin-based columns).[5][8] | Baseline separation of the desired diastereomer. | |
| - Derivatization: Convert the diastereomeric mixture into derivatives (e.g., esters with a chiral acid) to enhance their separation properties. After separation, the derivatizing group can be removed. | Improved separation on standard silica gel chromatography. | |
| Broad Peaks and Tailing in Chromatography | The free hydroxyl group can interact strongly with the silica gel, leading to poor peak shape. | |
| - Protection: Protect the hydroxyl group as a silyl ether or acetate before chromatography. | Sharper peaks and improved resolution. | |
| - Mobile Phase Additives: Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase to reduce tailing. | Better peak shape and more efficient purification. |
Experimental Protocols
Key Experiment: Enzymatic Resolution of a Racemic Cyclopentenol Precursor
This protocol describes a common method to obtain the chiral precursor for the synthesis of this compound.
Materials:
-
Racemic 2-(benzyloxymethyl)-3-cyclopenten-1-ol
-
Lipase (e.g., Lipase from Candida antarctica, immobilized (CAL-B))
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or THF)
-
Buffer solution (pH 7)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of racemic 2-(benzyloxymethyl)-3-cyclopenten-1-ol (1.0 equiv.) in anhydrous toluene, add vinyl acetate (2.0 equiv.).
-
Add the immobilized lipase (e.g., CAL-B, typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by TLC or chiral GC/HPLC.
-
When approximately 50% conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer of the alcohol, which can be separated by column chromatography.
Visualizations
Caption: Workflow for obtaining the chiral precursor via enzymatic resolution.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lcms.cz [lcms.cz]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This chiral cyclopentenol is a crucial intermediate in the synthesis of various carbocyclic nucleoside analogues, most notably the antiviral drug Entecavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in synthesizing this molecule revolve around controlling the stereochemistry at the C1 and C2 positions to obtain the desired (1S,2R) configuration with high enantiomeric and diastereomeric purity. Key hurdles include preventing side reactions such as over-reduction or rearrangement of the cyclopentene ring and ensuring efficient purification of the final product from structurally similar impurities.
Q2: Which analytical techniques are most suitable for determining the stereochemical purity of the final product?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the preferred methods for determining the enantiomeric excess (ee) of the final product. Diastereomeric ratio (dr) can often be determined by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the signals of diastereotopic protons.
Q3: How can I remove the benzyl protecting group from the final product?
The benzyl ether can be deprotected under various conditions, most commonly via catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). Care must be taken to avoid reduction of the cyclopentene double bond.
Alternative Synthetic Routes and Troubleshooting Guides
Below are two alternative synthetic strategies for the preparation of this compound, along with troubleshooting guides for common issues that may be encountered during each process.
Route 1: Chemoenzymatic Resolution of a Racemic Precursor
This approach involves the non-stereoselective synthesis of a racemic cyclopentenol intermediate, followed by an enzymatic kinetic resolution to isolate the desired enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation of Racemic (±)-2-(Benzyloxymethyl)-3-cyclopenten-1-ol: Synthesize the racemic alcohol, for example, by the reduction of 2-(benzyloxymethyl)cyclopent-2-en-1-one with a reducing agent like sodium borohydride.
-
Enzymatic Acylation:
-
To a solution of racemic (±)-2-(benzyloxymethyl)-3-cyclopenten-1-ol (1.0 equiv.) in an appropriate organic solvent (e.g., heptane), add an acyl donor such as vinyl acetate (5-10 equiv.).
-
Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B). The enzyme loading is typically a 1:1 mass ratio with the substrate.
-
Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by GC or TLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (1S,2R)-alcohol from the acylated (1R,2S)-ester by column chromatography on silica gel.
-
Troubleshooting Guide: Chemoenzymatic Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inactive enzyme.- Poor choice of solvent or acyl donor.- Sub-optimal temperature. | - Use a fresh batch of lipase or test its activity on a known substrate.- Screen different solvents (e.g., MTBE, toluene) and acyl donors (e.g., vinyl butyrate).- Optimize the reaction temperature; some lipases are more active at slightly elevated temperatures. |
| Low Enantioselectivity (low ee) | - Reaction has proceeded significantly beyond 50% conversion.- Presence of water in the reaction mixture.- Non-selective enzyme. | - Carefully monitor the reaction and stop it as close to 50% conversion as possible.- Use anhydrous solvents and add molecular sieves to the reaction mixture.- Screen different lipases (e.g., from Pseudomonas cepacia, Aspergillus niger). |
| Difficult Separation of Alcohol and Ester | - Similar polarities of the two compounds. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary.- Consider derivatizing the alcohol to facilitate separation, followed by deprotection. |
Quantitative Data for Chemoenzymatic Resolution
| Parameter | Value | Reference |
| Conversion | ~45-50% | [1] |
| Enantiomeric Excess (ee) of (1S,2R)-alcohol | >99% | [1] |
| Enantiomeric Excess (ee) of (1R,2S)-ester | ~96% | [1] |
Route 2: Asymmetric Synthesis via Palladium-Catalyzed Cyclization
This strategy employs a palladium-catalyzed asymmetric reaction to directly form the chiral cyclopentene core with the desired stereochemistry. A recent example is the Pd-catalyzed enyne borylative cyclization.[2]
Experimental Protocol: Pd-Catalyzed Enyne Borylative Cyclization (Illustrative)
-
Substrate Synthesis: Prepare a suitable acyclic enyne precursor containing the necessary functionalities, such as a 1,3-diol enyne system. This can be achieved through steps like an organocatalyzed enantioselective cross-aldol reaction.[2]
-
Cyclization Reaction:
-
In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂), a chiral phosphine ligand, and a boron source (e.g., B₂pin₂).
-
Add the enyne substrate dissolved in an anhydrous solvent (e.g., toluene).
-
Stir the reaction mixture at a specified temperature (e.g., 80°C) until the starting material is consumed (monitored by LC-MS or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting cyclopentene product by column chromatography on silica gel to obtain the highly substituted cyclopentene scaffold.
-
Troubleshooting Guide: Palladium-Catalyzed Asymmetric Cyclization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | - Inactive catalyst.- Impure starting materials.- Incorrect reaction temperature. | - Use a fresh palladium source and ensure the chiral ligand is pure.- Rigorously purify the enyne substrate to remove any potential catalyst poisons.- Optimize the reaction temperature; some catalytic cycles have a significant activation barrier. |
| Low Diastereo- or Enantioselectivity | - Sub-optimal ligand-to-metal ratio.- Inappropriate choice of solvent.- Competing side reactions. | - Screen different chiral ligands and vary the ligand-to-palladium ratio.- Investigate the effect of solvent polarity on the stereochemical outcome.- Lower the reaction temperature to favor the desired stereochemical pathway. |
| Formation of Byproducts | - Dimerization of the starting material.- Isomerization of the product. | - Adjust the concentration of the substrate; higher dilutions can sometimes suppress intermolecular side reactions.- Analyze the byproducts to understand the competing reaction pathways and adjust the reaction conditions accordingly (e.g., change of ligand, solvent, or temperature). |
Quantitative Data for Asymmetric Synthesis
Recent advances in asymmetric synthesis have reported high stereoselectivity for the construction of densely substituted cyclopentene cores, which are precursors to the target molecule.[2]
| Parameter | Value | Reference |
| Diastereomeric Ratio (dr) | >20:1 | [3] |
| Enantiomeric Excess (ee) | up to 97% | [3] |
Visualization of Synthetic Pathways
Diagram 1: Chemoenzymatic Resolution Workflow
Caption: Workflow for the chemoenzymatic resolution of a racemic alcohol.
Diagram 2: Asymmetric Synthesis Logical Flow
Caption: Logical flow for the direct asymmetric synthesis of the chiral core.
References
handling and safety precautions for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and use of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key intermediate in the synthesis of the antiviral drug Entecavir.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, with CAS number 110567-21-0, is a chiral organic compound.[4] Its primary application is as a crucial intermediate in the multi-step synthesis of Entecavir, a potent antiviral medication used to treat Hepatitis B virus (HBV) infection.[1]
Q2: What are the main safety hazards associated with this compound?
A2: This compound is classified as a skin and eye irritant. It may also cause reproductive toxicity.[5] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]
Q3: How should I properly store this chemical?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] The recommended storage condition is at -20°C in a freezer.[5] It should be stored away from incompatible materials and foodstuff containers.[5]
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact, wash the affected area immediately with plenty of water. If skin irritation occurs, seek medical help.[5] For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[5] If exposed or concerned, get medical advice.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of Entecavir synthesis.
Problem 1: Low yield during the epoxidation of the cyclopentene ring.
-
Possible Cause 1: Inappropriate oxidizing agent.
-
Solution: The choice of oxidizing agent is critical. While various reagents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed and effective reagent for this transformation. Ensure the m-CPBA is fresh and has been properly stored to maintain its reactivity.
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: The epoxidation reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. Carefully monitor and control the reaction temperature throughout the addition of the oxidizing agent and during the reaction period.
-
-
Possible Cause 3: Presence of water.
-
Solution: The reaction should be performed under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the formation of diol byproducts, reducing the yield of the desired epoxide.
-
Problem 2: Difficulty in the subsequent protection of the hydroxyl group.
-
Possible Cause 1: Steric hindrance.
-
Solution: The hydroxyl group can be sterically hindered. Using a less bulky protecting group or a more reactive protecting agent might be necessary. For example, if protection as a benzyl ether is proving difficult with benzyl bromide and a weak base, consider using a more reactive triflate precursor or a stronger base like sodium hydride, while carefully controlling the temperature.
-
-
Possible Cause 2: Incomplete deprotonation of the alcohol.
-
Solution: Ensure a slight excess of a suitable base is used to completely deprotonate the hydroxyl group, forming the alkoxide intermediate. The choice of base depends on the protecting group strategy; common bases include sodium hydride (NaH) or potassium tert-butoxide.
-
Problem 3: Challenges in the purification of the final product.
-
Possible Cause 1: Similar polarity of the product and byproducts.
-
Solution: Optimize the mobile phase for column chromatography. A gradual gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
-
-
Possible Cause 2: Thermal instability of the compound.
-
Solution: If the compound shows signs of degradation during purification, consider using purification techniques that do not involve heat, such as flash chromatography at room temperature. When removing the solvent under reduced pressure, use a rotary evaporator with a water bath at a moderate temperature.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Pale Yellow Oil or white to tan solid | [2] |
| Boiling Point | 467.02°C (rough estimate) | [5] |
| Melting Point | 264 °C (decomp) | [5] |
| Density | 1.112 g/cm³ | |
| Storage Temperature | -20°C | [5] |
| Solubility | DMSO: ≥17mg/mL | [5] |
Experimental Protocols
Key Experimental Step: Synthesis of the Epoxide Intermediate from this compound
This protocol describes a general procedure for the epoxidation of the cyclopentene ring, a crucial step in the synthesis of Entecavir.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution over 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy the excess peroxide.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Synthetic workflow for Entecavir from the starting intermediate.
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 2. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [amp.chemicalbook.com]
- 4. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
Validation & Comparative
NMR and mass spectrometry analysis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for the comparative compounds. These values serve as a benchmark for predicting the spectral properties of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | Other Protons |
| This compound | Predicted: ~4.5-4.8 | Predicted: ~2.5-2.8 | Predicted: ~5.7-5.9 | Predicted: ~5.8-6.0 | Predicted: ~2.2-2.5 | Benzyl CH₂: ~4.5, Phenyl: ~7.2-7.4, OH: variable, CH₂O: ~3.5-3.7 |
| 2-Cyclopenten-1-one [1] | - | 6.11 | 7.63 | 2.24 | 2.64 | - |
| 3-Methyl-2-cyclopenten-1-one [2] | - | ~5.8 | - | ~2.3 | ~2.6 | Methyl: ~2.0 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 (C-OH/C=O) | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| This compound | Predicted: ~75-80 | Predicted: ~50-55 | Predicted: ~130-135 | Predicted: ~128-133 | Predicted: ~35-40 | Benzyl CH₂: ~72, Phenyl: ~127-138, CH₂O: ~70 |
| 2-Cyclopenten-1-one [3] | 218.4 | 134.5 | 165.1 | 33.7 | 34.9 | - |
| 3-Methyl-2-cyclopenten-1-one [2] | ~209 | ~128 | ~171 | ~34 | ~35 | Methyl: ~21 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | 204.26[4] | Predicted: 204 (M+), 186 (M+-H₂O), 91 (tropylium ion) |
| 3-Methyl-2-cyclopenten-1-one [5] | 96.13 | 96 (M+), 68, 67, 53 |
Experimental Protocols
Standard protocols for acquiring NMR and mass spectrometry data are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse, a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). A proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans are typically accumulated with a relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, commonly via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, a capillary column appropriate for the analyte's volatility and polarity is used.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common technique for volatile compounds. For less volatile or thermally labile molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are analyzed using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
Workflow for Spectroscopic Analysis and Comparison
The logical flow for analyzing and comparing the spectroscopic data of the target compound and its alternatives is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of spectroscopic data.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural features of the compared molecules and their expected spectroscopic signatures.
Caption: Correlation of molecular features with spectroscopic signals.
References
A Comparative Guide to Chiral HPLC Analysis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
The separation of enantiomers is most commonly achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][4] The direct method using CSPs is often preferred for its reproducibility and ease of use.[5] This guide will compare two major classes of CSPs: polysaccharide-based and cyclodextrin-based columns.
Analyte Structure and Considerations
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene possesses key structural features that inform the selection of a chiral HPLC method:
-
Two chiral centers: (1S, 2R) configuration.
-
Functional Groups: A hydroxyl group (-OH), an ether linkage (-O-), and a benzyl group, which can participate in hydrogen bonding, dipole-dipole, and π-π interactions.
-
Rigid cyclopentene ring: This conformational rigidity can aid in chiral recognition.
The presence of these functional groups allows for the formation of transient diastereomeric complexes with a chiral stationary phase, which is the fundamental principle of chiral separation in HPLC.[3]
Comparison of Proposed Chiral HPLC Methodologies
Based on the analyte's structure, two primary approaches using different types of chiral stationary phases are proposed for initial screening and method development. Polysaccharide-based CSPs are known for their broad applicability, while cyclodextrin-based CSPs can offer unique selectivity based on inclusion complexation.[6][7]
Table 1: Comparison of Proposed Chiral HPLC Methods
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Cyclodextrin-Based CSP |
| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Derivatized β-cyclodextrin |
| Separation Principle | Primarily involves hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives on the polysaccharide backbone.[4] | Based on the formation of inclusion complexes where the analyte (or a part of it, like the benzyl group) fits into the hydrophobic cyclodextrin cavity.[8] |
| Typical Mobile Phase | Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures. | Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives. |
| Typical Additives | For basic analytes, a basic modifier like diethylamine (DEA) may be needed. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) can be used. | Buffers (e.g., phosphate or acetate) or additives like triethylammonium acetate (TEAA) to control pH and improve peak shape. |
| Advantages | Broad enantioselectivity for a wide range of compounds, high loading capacity, robust and widely used.[6] | Excellent selectivity for aromatic compounds and those capable of forming host-guest complexes.[9] |
| Considerations | Mobile phase selection is critical and can significantly impact resolution. | The fit of the analyte into the cyclodextrin cavity is crucial for separation; may not be universally applicable. |
Detailed Experimental Protocols (Proposed)
The following protocols are suggested starting points for method development. Optimization of the mobile phase composition and temperature will likely be necessary to achieve baseline separation.
Protocol A: Polysaccharide-Based Chiral HPLC
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Start with a screening gradient, then optimize isocratic conditions. A typical starting point is 90:10 Hexane/Isopropanol (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol B: Cyclodextrin-Based Chiral HPLC
-
Column: CYCLOBOND™ I 2000 (beta-cyclodextrin) or similar derivatized cyclodextrin column, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 50:50 Acetonitrile/Water (v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for Chiral Method Development
The development of a successful chiral separation method typically follows a logical progression from initial screening to final validation.
Caption: Workflow for Chiral HPLC Method Development.
This diagram illustrates the systematic approach recommended for developing a robust chiral HPLC method, starting from analyte characterization and proceeding through screening, optimization, and validation. More than half of low molecular-weight drugs have stereoisomers, making such a systematic approach crucial in pharmaceutical development.[10]
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. eijppr.com [eijppr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
A Comparative Guide to the Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in the synthesis of various carbocyclic nucleoside analogues, most notably the potent antiviral drug Entecavir, used in the treatment of Hepatitis B. The stereospecific construction of this intermediate is a critical factor influencing the overall efficiency and viability of the total synthesis. This guide provides a comparative analysis of two distinct synthetic strategies for obtaining this key intermediate: a chemoenzymatic approach leveraging enzymatic resolution and a palladium-catalyzed asymmetric synthesis.
Comparison of Synthetic Performance
The selection of an optimal synthetic route is contingent on a variety of factors including overall yield, stereoselectivity, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the two distinct pathways to this compound.
| Parameter | Route 1: Chemoenzymatic Synthesis | Route 2: Palladium-Catalyzed Asymmetric Synthesis |
| Starting Material | (±)-2-(Benzyloxymethyl)cyclopent-3-en-1-ol | cis-3,5-Diacetoxy-cyclopent-1-ene |
| Key Reaction | Lipase-catalyzed kinetic resolution | Palladium-catalyzed asymmetric allylic substitution |
| Overall Yield | ~45% (theoretical max. 50% for resolution) | Not explicitly stated, but typically moderate to high |
| Enantiomeric Excess (ee) | >99% | High (specific value depends on ligand) |
| Key Reagents | Lipase (e.g., Candida antarctica lipase B), Acylating agent (e.g., vinyl acetate) | Palladium catalyst (e.g., Pd2(dba)3), Chiral ligand, Benzyl alcohol |
| Scalability | Can be challenging for large-scale due to enzyme cost and separation | Generally more amenable to large-scale industrial production |
| Green Chemistry Aspect | Utilizes biocatalysis, often milder conditions | Relies on a heavy metal catalyst |
Synthetic Route 1: Chemoenzymatic Synthesis via Kinetic Resolution
This strategy employs a biocatalytic approach to resolve a racemic mixture of (±)-2-(benzyloxymethyl)cyclopent-3-en-1-ol. Lipases are highly enantioselective enzymes that can preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
Experimental Protocol:
Step 1: Synthesis of Racemic (±)-2-(Benzyloxymethyl)cyclopent-3-en-1-ol
The racemic starting material can be prepared via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group manipulations. A common method involves the reaction of cyclopentadiene with formaldehyde and benzyl alcohol under acidic conditions, followed by reduction of the resulting aldehyde.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic (±)-2-(benzyloxymethyl)cyclopent-3-en-1-ol in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), is added an acylating agent such as vinyl acetate.
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 40-70 °C) and monitored for conversion (typically to ~50%).
-
Upon reaching the desired conversion, the enzyme is removed by filtration.
-
The resulting mixture contains the acylated (1R,2S)-enantiomer and the unreacted this compound.
-
The two compounds are separated by column chromatography to afford the desired enantiomerically pure alcohol.
Synthetic Route 2: Palladium-Catalyzed Asymmetric Synthesis
This approach utilizes a transition-metal-catalyzed asymmetric transformation to directly generate the desired chiral alcohol from an achiral starting material. Palladium-catalyzed asymmetric allylic substitution reactions are powerful tools for the enantioselective formation of C-O bonds.
Experimental Protocol:
-
A solution of the starting material, cis-3,5-diacetoxy-cyclopent-1-ene, is prepared in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
A palladium catalyst precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a chiral phosphine ligand are added to the reaction vessel under an inert atmosphere.
-
Benzyl alcohol is added as the nucleophile.
-
A base (e.g., a non-nucleophilic amine like triethylamine or a carbonate) is added to facilitate the reaction.
-
The reaction mixture is stirred at a specific temperature until the starting material is consumed, as monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography, to yield this compound.
Concluding Remarks
Both the chemoenzymatic and the palladium-catalyzed asymmetric synthesis routes offer viable pathways to the crucial antiviral intermediate, this compound. The choice between these methods will depend on the specific requirements of the research or production setting. The chemoenzymatic route provides excellent enantioselectivity but is limited by a theoretical maximum yield of 50% for the resolution step and potential challenges in scalability. In contrast, the palladium-catalyzed approach offers the potential for higher yields from an achiral precursor and is often more amenable to industrial-scale synthesis, although it necessitates the use of a heavy metal catalyst and careful optimization of the chiral ligand and reaction conditions to achieve high enantioselectivity. Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic strategy.
A Comparative Guide to Chiral Synthons in Nucleoside Synthesis: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug development. The choice of the chiral synthon, the molecular framework providing the desired stereochemistry, is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive comparison of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene with other prominent chiral synthons used in the synthesis of carbocyclic nucleosides. The comparison is supported by experimental data from the synthesis of well-established antiviral drugs: Entecavir, (-)-Carbovir, and (-)-Aristeromycin.
Core Strategies for Chiral Synthon Generation
The synthesis of chiral carbocyclic nucleosides predominantly relies on three strategic approaches to introduce and control stereochemistry:
-
The Chiral Pool Approach: This classic strategy utilizes readily available and inexpensive enantiomerically pure natural products, most commonly carbohydrates like D-ribose, as the starting material. The inherent chirality of these molecules is transferred to the target carbocyclic nucleoside through a series of chemical transformations.
-
Derivatives of Prochiral Precursors: Readily available and achiral starting materials, such as cyclopentadiene, can be converted into valuable chiral synthons through asymmetric reactions. These synthons are then further elaborated to the final carbocyclic nucleoside.
-
Enzymatic Desymmetrization: This elegant approach employs enzymes, typically lipases, to selectively transform a meso compound (an achiral compound with chiral centers) into a chiral product. This method often provides high enantiomeric excess (ee) under mild reaction conditions.
The following sections will compare the application of these strategies in the synthesis of key antiviral nucleosides, with a focus on quantitative performance metrics.
Comparative Analysis of Chiral Synthons
This section provides a detailed comparison of different chiral synthons in the synthesis of Entecavir, (-)-Carbovir, and (-)-Aristeromycin. The data presented in the tables below has been compiled from various literature sources to provide a clear, quantitative comparison of overall yield, number of synthetic steps, and stereoselectivity.
Case Study 1: Synthesis of Entecavir
Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. Its synthesis provides an excellent platform to compare a specifically designed chiral synthon with a more general prochiral precursor approach.
| Chiral Synthon | Starting Material | Overall Yield | Number of Steps | Stereoselectivity | Reference |
| This compound | (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol | ~18-21% | 10-15 | High (controlled by starting material) | [1] |
| Cyclopentadiene Derivative | Sodium cyclopentadienyl | ~19% | 9 | High (asymmetric hydroboration) | [2] |
dot
Case Study 2: Synthesis of (-)-Carbovir
(-)-Carbovir is a carbocyclic nucleoside analogue with potent activity against the human immunodeficiency virus (HIV). Its synthesis has been accomplished through various routes, highlighting the versatility of different chiral synthon strategies.
| Chiral Synthon | Starting Material | Overall Yield | Number of Steps | Stereoselectivity | Reference |
| (1S,4R)-4-Hydroxy-2-cyclopenten-1-yl acetate | Racemic 4-hydroxy-2-cyclopentenone | Not explicitly stated for full synthesis, but synthon is high ee | ~10 | >99% ee (for synthon) | [1] |
| Enzymatic Desymmetrization Product | meso-3,5-Bis(acetoxymethyl)cyclopentene | Good yields (64-95% for synthon) | ~8 | >95% ee (for synthon) | |
| Vince Lactam Derivative | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Facile method, specific yield not provided | Not specified | High | [3] |
dot
Case Study 3: Synthesis of (-)-Aristeromycin
(-)-Aristeromycin is a naturally occurring carbocyclic adenosine analogue with significant antiviral and cytotoxic activities. Its synthesis from D-ribose is a classic example of the chiral pool approach.
| Chiral Synthon | Starting Material | Overall Yield | Number of Steps | Stereoselectivity | Reference |
| D-Ribose Derivative | D-Ribose | ~5-10% (variable) | ~15-20 | High (inherent chirality) | [4] |
dot
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Synthesis of Entecavir from (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol (Key Steps)
-
Epoxidation: (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at low temperatures (typically 0 °C to room temperature) to stereoselectively form the corresponding epoxide.
-
Protection of the Hydroxyl Group: The free hydroxyl group is protected, often as a benzyl ether, using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
-
Epoxide Ring-Opening and Coupling with Guanine: The protected epoxide is then reacted with a suitable guanine derivative (e.g., 2-amino-6-chloropurine) in the presence of a Lewis acid or a base to open the epoxide ring and form the crucial C-N bond.
-
Functional Group Manipulations and Deprotection: A series of steps, including the introduction of the exocyclic methylene group and deprotection of the various protecting groups, are then carried out to afford the final product, Entecavir.[5]
Synthesis of (-)-Carbovir via Enzymatic Desymmetrization
-
Preparation of the meso-Diacetate: cis-3,5-dihydroxycyclopent-1-ene is acetylated using acetic anhydride and a base like pyridine to yield the meso-diacetate, cis-3,5-diacetoxy-1-cyclopentene.
-
Enzymatic Hydrolysis: The meso-diacetate is suspended in a phosphate buffer solution, and a lipase (e.g., from Candida antarctica) is added. The mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The enzyme selectively hydrolyzes one of the acetate groups, leading to the formation of the chiral monoacetate, (1R,4S)-4-hydroxy-2-cyclopentenyl acetate, with high enantiomeric excess.
-
Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the chiral monoacetate is purified by column chromatography.
-
Coupling and Elaboration: The resulting chiral synthon is then converted to (-)-Carbovir through a series of steps, including the introduction of the guanine base, typically via a Mitsunobu reaction.
Synthesis of (-)-Aristeromycin from D-Ribose (General Workflow)
The synthesis of (-)-Aristeromycin from D-ribose is a lengthy and complex process that involves numerous steps. The general workflow is as follows:
-
Protection of D-Ribose: The hydroxyl groups of D-ribose are selectively protected to allow for specific modifications.
-
Formation of the Carbocyclic Ring: The furanose ring of the protected D-ribose is opened, and a series of reactions, often involving intramolecular cyclization, are performed to construct the cyclopentane ring.
-
Introduction of the Adenine Base: The adenine moiety is introduced onto the carbocyclic core, typically through a nucleophilic substitution reaction.
-
Deprotection and Final Modifications: The protecting groups are removed, and any final functional group manipulations are carried out to yield (-)-Aristeromycin. The overall yield for this multi-step synthesis is often low.[4]
Conclusion
The choice of a chiral synthon for nucleoside synthesis is a multifactorial decision that depends on the specific target molecule, desired scale of production, and available resources.
-
This compound and similar specifically designed synthons offer a highly convergent and stereocontrolled route to complex nucleosides like Entecavir. While the initial preparation of the synthon may require several steps, its use in the subsequent synthesis can be very efficient.
-
The Chiral Pool Approach , exemplified by the synthesis of (-)-Aristeromycin from D-ribose, leverages the readily available chirality of natural products. However, these routes are often long and can suffer from low overall yields.
-
Derivatives of Prochiral Precursors , such as the synthesis of Entecavir from cyclopentadiene, provide a flexible and often shorter route. The key to this strategy is the development of a highly efficient and stereoselective method for the initial asymmetric transformation.
-
Enzymatic Desymmetrization represents a powerful and green approach to generating chiral synthons with high enantiomeric purity, as demonstrated in the synthesis of a precursor for (-)-Carbovir. This method can significantly shorten synthetic routes and improve overall efficiency.
Ultimately, a thorough evaluation of the advantages and disadvantages of each strategy, supported by the kind of quantitative data presented in this guide, is essential for making an informed decision in the design and development of novel nucleoside-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 3. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis of (R)- and (S)â4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]
A Comparative Guide to the Stereochemical Validation of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. The stereochemistry of a chiral intermediate, such as (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key building block in the synthesis of antiviral drugs like Entecavir, dictates the biological activity and safety of the final active pharmaceutical ingredient.[1][2] This guide provides an objective comparison of the primary analytical techniques used to validate the stereochemistry of this and similar chiral compounds, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The validation of the stereochemistry of this compound relies on a combination of techniques to determine both its relative and absolute configuration, as well as its enantiomeric purity. The three most powerful and commonly employed methods are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.[3] | Unambiguous absolute configuration and solid-state conformation.[4][5][6] | High-quality single crystal (0.1-0.5 mm).[7] | Considered the "gold standard" for definitive 3D structure determination.[5] | Crystal growth can be difficult and time-consuming; not suitable for non-crystalline materials.[8] |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. Diastereomers have distinct NMR spectra.[9][10] | Relative stereochemistry (via NOE, J-coupling).[11][12] Absolute configuration (indirectly, via chiral derivatizing agents).[13][14] | 1-10 mg of purified sample in a suitable deuterated solvent. | Provides detailed structural information in solution; non-destructive.[14] | Indirect method for absolute configuration; complex spectra may require extensive 2D analysis.[10] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[15][16] | Enantiomeric excess (purity); separation of stereoisomers for further analysis.[17] | 0.1-1 mg of sample dissolved in mobile phase. | High accuracy for quantifying enantiomeric ratios; rapid analysis.[16][18] | Does not provide structural information or absolute configuration directly; requires method development.[19] |
Experimental Workflow for Stereochemical Validation
The selection of an analytical method depends on the specific question being addressed, such as confirming the absolute configuration, determining relative stereochemistry, or quantifying enantiomeric purity. The following diagram illustrates a typical workflow for the comprehensive validation of a chiral compound like this compound.
Caption: Workflow for the stereochemical validation of a chiral intermediate.
Detailed Experimental Protocols
Determination of Absolute Configuration via Modified Mosher's Method (NMR)
This method establishes the absolute configuration of the secondary alcohol at the C1 position by forming diastereomeric esters with a chiral derivatizing agent, which can be distinguished by ¹H NMR.[14]
Protocol:
-
Sample Preparation: Divide the purified this compound sample (~5 mg) into two separate dry NMR tubes.
-
Reactions:
-
To Tube A, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine-d₅.
-
To Tube B, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and a small amount of pyridine-d₅.
-
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester (from Tube A) and the (S)-MTPA ester (from Tube B).
-
Data Analysis:
-
Assign the proton signals for the protons adjacent to the newly formed ester, particularly H1 and the protons on the cyclopentene ring.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δS - δR (where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is for the (R)-MTPA ester).
-
Protons with a positive Δδ are determined to be on one side of the MTPA plane, while those with a negative Δδ are on the other. This spatial arrangement is used to deduce the absolute configuration at the C1 center as (S) or (R). For the target compound, the analysis should confirm the (1S) configuration.
-
Determination of Enantiomeric Purity via Chiral HPLC
This protocol outlines a general approach for developing a chiral HPLC method to quantify the enantiomeric excess (ee) of the target compound.
Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are versatile starting points.[8]
-
Mobile Phase Selection:
-
Begin with a standard mobile phase for normal-phase chromatography, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Adjust the ratio of the polar modifier (isopropanol) to optimize the separation (resolution) and retention time.
-
-
Sample Preparation: Prepare a standard solution of the analyte at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (adjust based on the chromophore of the benzyl group).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the sample onto the column.
-
The two enantiomers will elute at different retention times (tR).
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] × 100, where A₁ is the area of the major enantiomer peak.
-
Unambiguous Determination of Absolute Configuration via X-ray Crystallography
This technique provides the most definitive proof of absolute stereochemistry but is contingent on obtaining a suitable single crystal.[4][5]
Protocol:
-
Crystallization:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture).
-
Attempt crystallization using slow evaporation, vapor diffusion, or slow cooling methods. The goal is to grow a single, defect-free crystal of at least 0.1 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays (typically Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build and refine the molecular model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing anomalous dispersion effects, which are significant when the X-ray wavelength is near the absorption edge of an atom in the crystal.[5]
-
The Flack parameter is calculated during refinement; a value close to 0 for the correct enantiomer confirms the assigned absolute configuration with high confidence.
-
References
- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]
- 2. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Anti-Hepatitis B Virus Activity of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The global burden of chronic Hepatitis B Virus (HBV) infection necessitates the continued development of novel and effective antiviral therapies. The carbocyclic nucleoside analogue, Entecavir, stands as a cornerstone in the treatment of chronic hepatitis B due to its potent and selective inhibition of the HBV polymerase. The core structure of Entecavir is derived from (1S,2R)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene, making its derivatives a focal point of research for new anti-HBV agents. This guide provides a comparative analysis of the biological activity of various derivatives of this critical cyclopentene scaffold, supported by experimental data and detailed protocols.
Comparative Analysis of Anti-HBV Activity
The anti-HBV activity of nucleoside analogues is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication in cell culture. A lower EC50 value indicates higher potency. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value being more desirable.
The following table summarizes the in vitro anti-HBV activity and cytotoxicity of Entecavir and several of its analogues derived from the this compound scaffold. The data has been compiled from various studies utilizing the HepG2 2.2.15 cell line, a widely accepted model for screening anti-HBV compounds.
| Compound | Modification from Core Structure | Anti-HBV Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Entecavir | Guanosine analogue with an exocyclic methylene group | 0.7 - 5.3 nM | >30 µM | >5660 - 42857 |
| Spiro[2.4]heptane Analogue | Replacement of the exocyclic methylene with a spiro[2.4]heptane core | 120 ± 20 nM | >100 µM | >833 |
| 3'-Fluoro-bis(hydroxymethyl)-cyclopentenyladenine | Adenine analogue with a fluoro-substitution at the 3' position | 19 nM | >100 µM | >5263 |
| Carbocyclic 2'-deoxyguanosine (CDG) | Entecavir analogue lacking the exocyclic methylene group | 0.4 nM | Not Reported | Not Reported |
Key Observations:
-
Entecavir exhibits exceptional potency against HBV with EC50 values in the low nanomolar range and a very high selectivity index, underscoring its clinical efficacy.[1][2]
-
The Spiro[2.4]heptane analogue shows a significant decrease in antiviral activity compared to Entecavir, with an EC50 value approximately 100-fold higher.[3] This suggests that modifications that introduce steric bulk near the exocyclic methylene moiety are detrimental to inhibitory activity.[3] However, this analogue displays low cytotoxicity.[3]
-
The 3'-Fluoro-bis(hydroxymethyl)-cyclopentenyladenine analogue, while being an adenine derivative, demonstrates potent anti-HBV activity.[4] The introduction of a fluorine atom at the 3'-position of the cyclopentene ring appears to be a favorable modification for inhibiting HBV reverse transcriptase.[4]
-
Carbocyclic 2'-deoxyguanosine (CDG) , which lacks the characteristic exocyclic methylene group of Entecavir, still retains high potency against both wild-type and Entecavir-resistant HBV strains.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these this compound derivatives.
Anti-HBV Activity Assay in HepG2 2.2.15 Cells
This cell-based assay is the standard for evaluating the efficacy of compounds against HBV replication.
Workflow Diagram:
Caption: Workflow for determining the anti-HBV activity of test compounds.
Detailed Protocol:
-
Cell Culture: HepG2 2.2.15 cells, which are human hepatoma cells that stably express the HBV genome, are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Entecavir) and a no-drug control are included.
-
Incubation: The cells are incubated for 6-8 days, with the culture medium and test compounds being replenished every 2-3 days.
-
DNA Extraction: At the end of the incubation period, the cell culture supernatant is collected to analyze extracellular HBV DNA. The cells are then lysed to extract intracellular HBV DNA.
-
HBV DNA Quantification: The amount of HBV DNA in both the supernatant and the cell lysates is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay.
-
Data Analysis: The EC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in HBV DNA levels compared to the no-drug control.
Cytotoxicity Assay
This assay determines the concentration of the test compound that is toxic to the host cells.
Workflow Diagram:
Caption: Workflow for assessing the cytotoxicity of test compounds.
Detailed Protocol:
-
Cell Culture: HepG2 cells are seeded in 96-well plates at the same density as in the anti-HBV assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds.
-
Incubation: The incubation period is identical to that of the anti-HBV assay.
-
Cell Viability Measurement: At the end of the incubation, a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), is added to the wells. These reagents are converted into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Structure-Activity Relationship and Signaling Pathways
The anti-HBV activity of these cyclopentene derivatives is primarily mediated by the inhibition of the HBV DNA polymerase, a multifunctional enzyme essential for viral replication.
HBV DNA Polymerase Inhibition Pathway:
Caption: Mechanism of action of cyclopentene nucleoside analogues.
As nucleoside analogues, these compounds are taken up by the host cells and are intracellularly phosphorylated by cellular kinases to their active triphosphate form. This active form then competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HBV DNA polymerase. Once incorporated, these analogues act as chain terminators, halting viral DNA synthesis and thus inhibiting viral replication. The structural features of the cyclopentene ring and its substituents play a critical role in the efficiency of phosphorylation and the interaction with the viral polymerase, thereby influencing the overall antiviral potency.
References
- 1. 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-HBV, and Anti-HIV Activities of 3′-Halogenated Bis(hydroxymethyl)-cyclopentenyladenines - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene synthesis methods
A comprehensive cost-benefit analysis of synthetic methodologies for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is crucial for researchers and drug development professionals. This guide provides a comparative overview of three prominent synthetic strategies: chemoenzymatic resolution, asymmetric synthesis using a chiral auxiliary, and asymmetric catalysis. The analysis focuses on key performance indicators including yield, enantioselectivity, cost-effectiveness, and process complexity, supported by representative experimental protocols and data.
Introduction to this compound
This compound is a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and antitumor activities. Notably, it is a key intermediate in the production of Entecavir, a potent antiviral drug for the treatment of hepatitis B. The stereochemistry of this intermediate is critical for the biological activity of the final product, making its efficient and stereoselective synthesis a topic of considerable interest.
Comparative Analysis of Synthetic Strategies
This guide evaluates three distinct approaches to the synthesis of this compound. A summary of the key quantitative data is presented in Table 1.
| Metric | Method A: Chemoenzymatic Resolution | Method B: Asymmetric Synthesis (Chiral Auxiliary) | Method C: Asymmetric Catalysis (e.g., Trost AAA) |
| Overall Yield | Low to Moderate (max 50% for desired enantiomer) | Moderate | High |
| Enantiomeric Excess | Excellent (>99%) | Excellent (>98%) | High to Excellent (>95%) |
| Cost of Key Reagents | Low (Lipase, common reagents) | Moderate to High (Chiral auxiliary) | High (Palladium catalyst, chiral ligand) |
| Process Complexity | Moderate (Requires enzymatic step and separation) | High (Attachment and removal of auxiliary) | Moderate |
| Scalability | Moderate to High | Moderate | High |
| Green Chemistry Aspect | Favorable (Biocatalysis, mild conditions) | Less favorable (Stoichiometric chiral agent) | Favorable (Catalytic amount of chiral agent) |
Table 1: Quantitative Comparison of Synthesis Methods.
Method A: Chemoenzymatic Resolution
This strategy involves the initial non-stereoselective synthesis of racemic 2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene, followed by a kinetic resolution catalyzed by an enzyme, typically a lipase.
Logical Workflow
Caption: Workflow for Chemoenzymatic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Synthesis of Racemic Alcohol: The racemic alcohol is synthesized from cyclopentadiene and benzyl chloromethyl ether.
-
Enzymatic Resolution: To a solution of the racemic alcohol (1.0 eq) in an organic solvent (e.g., toluene), vinyl acetate (1.5 eq) and a lipase (e.g., Candida antarctica lipase B, Novozym 435) are added.
-
The reaction mixture is stirred at room temperature and monitored by chiral HPLC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the desired (1S,2R)-alcohol is separated from the acetylated (1R,2S)-enantiomer by column chromatography.
Cost-Benefit Analysis
-
Benefits: This method offers excellent enantioselectivity (>99% ee) and utilizes a relatively inexpensive and environmentally friendly biocatalyst. The starting materials are also cost-effective.
-
Costs: The theoretical maximum yield for the desired enantiomer is 50%, which can be a significant drawback. The separation of the unreacted alcohol from the acylated product can be challenging on a large scale.
Method B: Asymmetric Synthesis with a Chiral Auxiliary
This approach employs a chiral auxiliary to direct the stereoselective formation of the cyclopentene ring, ensuring the desired stereochemistry from an early stage.
Logical Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Evans Auxiliary Approach (Illustrative)
-
Attachment of Auxiliary: An achiral precursor is covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone.
-
Diastereoselective Reaction: The resulting complex undergoes a diastereoselective transformation, for instance, a Diels-Alder reaction or an alkylation, to introduce the desired stereocenters.
-
Cleavage of Auxiliary: The chiral auxiliary is cleaved from the product, which can then be further elaborated to the target molecule. The auxiliary can often be recovered and reused.
Cost-Benefit Analysis
-
Benefits: This method can provide high diastereoselectivity, leading to excellent enantiomeric excess in the final product. The stereochemistry is controlled predictably by the auxiliary.
-
Costs: Chiral auxiliaries can be expensive, and additional steps are required for their attachment and removal, which lowers the overall atom economy and yield. The stoichiometric use of the chiral source is a significant cost driver.
Method C: Asymmetric Catalysis
This modern approach utilizes a chiral catalyst to induce enantioselectivity in the reaction, offering a more atom-economical and elegant solution.
Logical Workflow
Caption: Workflow for Asymmetric Catalysis.
Experimental Protocol: Trost Asymmetric Allylic Alkylation (AAA) (Conceptual)
-
A meso-bis-ester of a cyclopentene diol is reacted with a nucleophile in the presence of a palladium catalyst and a chiral ligand (e.g., a Trost ligand).
-
The catalyst selectively activates one of the two enantiotopic leaving groups, leading to the formation of a single enantiomer of the product.
-
The resulting product can then be converted to this compound through standard functional group manipulations.
Cost-Benefit Analysis
-
Benefits: This method is highly atom-economical as the chirality is introduced by a substoichiometric amount of a catalyst. It often involves fewer steps than the chiral auxiliary approach and can achieve high yields and enantioselectivities.
-
Costs: The primary cost is associated with the precious metal catalyst (e.g., palladium) and the often complex and expensive chiral ligands. Catalyst development and screening can also be time-consuming.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the project.
-
Chemoenzymatic resolution is an excellent choice for producing highly enantiopure material when the inherent 50% yield limitation is acceptable and green chemistry principles are a priority.
-
Asymmetric synthesis with a chiral auxiliary offers a robust and predictable method for achieving high stereoselectivity, though at a higher cost and with lower atom economy.
-
Asymmetric catalysis represents the most modern and efficient approach, particularly for large-scale synthesis, due to its high atom economy and potential for high throughput. However, the initial investment in catalyst and ligand development can be substantial.
For industrial-scale production, asymmetric catalysis is often the most economically viable and sustainable option in the long run, while chemoenzymatic and auxiliary-based methods remain valuable tools for laboratory-scale synthesis and in situations where specific stereoisomers are challenging to access catalytically.
Spectroscopic Comparison of (1S,2R)- and (1R,2S)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of the enantiomeric pair: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene and (1R,2S)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. These compounds are notable as key intermediates in the synthesis of antiviral drugs such as Entecavir.
As enantiomers, these molecules exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be identical. The primary distinguishing feature between these enantiomers is their interaction with plane-polarized light, which is measured by their specific rotation.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for both (1S,2R)- and (1R,2S)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene based on their shared chemical structure.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet | - |
| Vinylic (=CH) | 5.70-6.00 | Multiplet | - |
| Benzyl (CH₂) | 4.50-4.60 | Singlet | - |
| CH-OH | 4.40-4.50 | Multiplet | - |
| CH-CH₂OBn | 3.50-3.70 | Multiplet | - |
| CH₂-OBn | 3.40-3.60 | Multiplet | - |
| Aliphatic (CH₂) | 2.20-2.60 | Multiplet | - |
| OH | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 138.0-139.0 (Quaternary) |
| Aromatic (C₆H₅) | 127.5-128.5 |
| Vinylic (=CH) | 128.0-132.0 |
| CH-OH | 75.0-80.0 |
| Benzyl (CH₂) | 72.0-74.0 |
| CH-CH₂OBn | 45.0-50.0 |
| CH₂-OBn | 70.0-75.0 |
| Aliphatic (CH₂) | 35.0-40.0 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (Broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Alkene) | 3010-3040 |
| C-H (Alkane) | 2850-2960 |
| C=C (Alkene) | 1640-1680 |
| C-O (Ether) | 1050-1150 |
| C-O (Alcohol) | 1000-1260 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 204.12 |
| [M-H₂O]⁺ | 186.11 |
| [M-C₇H₇]⁺ | 113.06 |
| [C₇H₇]⁺ (Tropylium ion) | 91.05 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Specific Rotation
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration.
-
Instrumentation: Use a polarimeter.
-
Measurement: Measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) passed through the sample solution in a cell of a known path length.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The specific rotation of the (1R,2S) enantiomer will be equal in magnitude but opposite in sign to that of the (1S,2R) enantiomer.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of these enantiomers is depicted below.
A Comparative Guide to the Synthetic Applications of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene has emerged as a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. Its rigid cyclopentene scaffold, adorned with strategically placed functional groups, provides an ideal template for the construction of molecules that mimic natural nucleosides, thereby interfering with viral replication. This guide offers a comprehensive review of its synthetic applications, presenting a comparative analysis of various synthetic routes to the blockbuster antiviral drug, Entecavir, which utilizes this key intermediate. Alternative synthetic strategies and intermediates are also discussed, supported by experimental data to inform route selection in drug discovery and development.
Comparative Analysis of Synthetic Routes to Entecavir
Entecavir, a guanosine analogue, is a cornerstone in the treatment of Hepatitis B virus (HBV) infection. The synthesis of its carbocyclic core has been the subject of extensive research, with several distinct strategies emerging from different starting materials. Here, we compare four prominent approaches that lead to or incorporate the key intermediate, this compound.
Table 1: Comparison of Synthetic Routes to Entecavir
| Starting Material | Key Intermediate | Key Reactions | Overall Yield | Number of Steps | Stereocontrol | Advantages | Disadvantages |
| Cyclopentadiene | This compound | Asymmetric Dihydroxylation, Mitsunobu Reaction | ~19%[1] | ~9[1] | High | Convergent, efficient | Use of expensive reagents |
| D-Ribose | Substituted Cyclopentanone | Radical Cyclization, Deoxygenation | Not explicitly stated | ~20 from D-ribose[1] | High (Chiral pool) | Utilizes a readily available chiral starting material | Long synthetic sequence[1] |
| (S)-(+)-Carvone | Substituted Cyclopentene | Favorskii Rearrangement, Baeyer-Villiger Oxidation | Not explicitly stated | Longer than other routes[1] | High (Chiral pool) | Scalable, avoids some expensive reagents[1] | Lengthy and complex sequence[1] |
| 4-Hydroxycyclopent-2-enone | This compound | Lipase-mediated kinetic resolution, Michael addition | Not explicitly stated | 9[2] | High | Short and efficient[2] | Relies on a highly efficient but potentially sensitive enzymatic step |
Experimental Protocols for Key Synthetic Transformations
Detailed methodologies are crucial for the replication and optimization of synthetic routes. Provided below are representative experimental protocols for the synthesis of the target intermediate and a key subsequent transformation.
Synthesis of (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol from Cyclopentadiene
This synthesis involves the initial formation of a racemic cyclopentenol derivative followed by an enzymatic resolution to obtain the desired enantiomer.
Step 1: Synthesis of racemic cis-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
To a solution of freshly cracked cyclopentadiene in THF is added sodium hydride at 0 °C. The mixture is stirred for 1 hour, followed by the addition of benzyl chloromethyl ether. The reaction is allowed to warm to room temperature and stirred overnight. After quenching with water, the organic layer is separated, dried, and concentrated. The crude product is then subjected to hydroboration-oxidation using borane-dimethyl sulfide complex followed by hydrogen peroxide and sodium hydroxide to yield the racemic alcohol.
Step 2: Enzymatic Resolution
The racemic alcohol is dissolved in an appropriate organic solvent, and a lipase (e.g., Lipase PS from Pseudomonas cepacia) is added, along with an acylating agent (e.g., vinyl acetate). The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The reaction is then filtered to remove the enzyme, and the acylated and unreacted alcohol are separated by column chromatography. The acylated ester is then hydrolyzed to afford the enantiomerically pure (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol.
Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a versatile method for coupling the chiral cyclopentenol intermediate with a nucleobase, proceeding with inversion of stereochemistry at the alcohol carbon.
To a solution of (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol, triphenylphosphine, and a protected guanine derivative (e.g., 2-amino-6-chloropurine) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired N-9 coupled product.
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.
References
Safety Operating Guide
Proper Disposal of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or exposure.
Quantitative Data Summary
The following table summarizes the known physical and hazard data for this compound. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| Appearance | White to tan solid |
| Flash Point | > 100 °C |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, Suspected of damaging fertility or the unborn child |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
This compound is classified as a non-halogenated organic solid waste .
-
It is crucial to prevent the mixing of this waste with incompatible materials. Incompatible materials for non-halogenated organic waste generally include strong acids, strong bases, and oxidizing agents .[1] The benzylic ether linkage in this compound may be susceptible to cleavage by strong acids, and the secondary alcohol is susceptible to oxidation.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container label should clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
Also, collect any contaminated materials, such as gloves, weighing paper, and pipette tips, in the same container.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry.
-
Ensure the waste container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizers.
4. Institutional Disposal Procedure:
-
Follow your institution's specific protocols for the disposal of hazardous chemical waste.
-
This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with an accurate and complete description of the waste, including the chemical name and any known hazards.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene (CAS No. 110567-21-0) to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is required:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against potential splashes. Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. For tasks with a higher risk of exposure, consider double-gloving.
-
Body Protection: A laboratory coat is required to protect skin and clothing. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
-
Respiratory Protection: All handling of this compound, especially if there is a risk of generating aerosols or if working with a powder form, must be conducted in a certified chemical fume hood to prevent inhalation.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Take precautions to prevent the formation of dust and aerosols.
-
Use non-sparking tools and implement measures to prevent electrostatic discharge.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly sealed, appropriate container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials and foodstuff containers.
Storage Temperature:
| Condition | Temperature Range |
| Freezer Storage | -20°C |
| Refrigerated Storage | 2°C to 8°C |
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Plan
Spill Management:
-
In the event of a small spill, contain it using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: As a non-halogenated organic compound, this compound and its waste must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all materials that have come into contact with the compound, including gloves, pipette tips, and absorbent paper, in a designated hazardous waste container.
-
Liquid Waste: Collect unused solutions in a separate, clearly labeled hazardous waste container for non-halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Container Management: Keep waste containers tightly closed except when adding waste. Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for vapor expansion.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
